Irak4-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNWZOVCRQAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Cellular Targeting of Irak4-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irak4-IN-4 is a potent small molecule inhibitor that has demonstrated significant activity against two key regulators of innate immunity: Interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). With IC50 values in the low nanomolar range for both targets, this compound presents a valuable tool for investigating the signaling pathways governed by these proteins and holds potential for therapeutic development in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the cellular targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Introduction to IRAK4 and cGAS
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[3][4] Given its central role in innate immunity, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][3]
Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic DNA. Upon binding to double-stranded DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway. This leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response against viral and bacterial infections. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune disorders.
Quantitative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against both human IRAK4 and cGAS. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro assays.
| Target | IC50 (nM) | Assay Type |
| IRAK4 | 2.8 | Cell-free kinase assay |
| cGAS | 2.1 | Cell-free enzyme assay |
| Table 1: Inhibitory potency of this compound against its primary cellular targets. Data sourced from publicly available information.[5][6][7][8] |
Signaling Pathways
The signaling pathways involving IRAK4 and cGAS are critical components of the innate immune system. This compound, by inhibiting these two key proteins, can modulate these pathways at crucial junctures.
TLR/IL-1R Signaling Pathway Mediated by IRAK4
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88. This leads to the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This cascade ultimately results in the activation of downstream transcription factors and the production of inflammatory cytokines.
cGAS-STING Signaling Pathway
Cytosolic dsDNA, from pathogens or cellular damage, is recognized by cGAS. This binding activates cGAS to produce cGAMP, which then binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits kinases that phosphorylate and activate transcription factors like IRF3, leading to the expression of type I interferons.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity and its cellular effects. The following are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (for IRAK4)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant IRAK4.
Workflow:
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add a fixed amount of recombinant IRAK4 to each well of the assay plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for IRAK4 Pathway Inhibition
This method is used to assess the effect of this compound on the phosphorylation of downstream targets in the IRAK4 signaling pathway within a cellular context.
Workflow:
Materials:
-
Cell line (e.g., THP-1, HEK293-TLR4)
-
Cell culture medium and supplements
-
This compound
-
Agonist (e.g., LPS, IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10]
Workflow:
Materials:
-
Cell line expressing the target protein
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot reagents (as described above)
Procedure:
-
Harvest cells and resuspend them in PBS.
-
Treat the cell suspension with this compound or vehicle for a specified time.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the supernatant using Western blotting.
-
Generate melting curves by plotting the normalized band intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.
Conclusion
This compound is a potent dual inhibitor of IRAK4 and cGAS, two central regulators of innate immunity. Its ability to modulate both the TLR/IL-1R and cGAS-STING signaling pathways makes it a valuable pharmacological tool for dissecting the complex interplay of these inflammatory cascades. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the activity and cellular effects of this compound and similar compounds. A thorough understanding of its mechanism of action is essential for its potential development as a therapeutic agent for a variety of inflammatory and autoimmune diseases. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of targeting both IRAK4 and cGAS.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Irak4-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP Synthase (cGAS). This document details the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in the fields of immunology and oncology.
Introduction to IRAK4 and its Role as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[1]
Given its pivotal role in inflammation, IRAK4 has emerged as a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain types of cancer where aberrant IRAK4 signaling is a key driver of pathology.[2][3]
Discovery of this compound
This compound, also referred to as compound 15 in the primary literature, was identified as a potent dual inhibitor of both IRAK4 and cyclic GMP-AMP Synthase (cGAS).[4][5][6][7][8] Its discovery was disclosed in the Chinese patent CN107163044A.[4][5][6][7][8]
Chemical Information:
-
Chemical Name: 2-phenyl-1-(4-phenyl-5-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethanedione
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified, demonstrating nanomolar potency. All available quantitative data is summarized in the table below for clear comparison.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| IRAK4 | Cell-free assay | 2.8 | [4][5][6][7] |
| cGAS | Cell-free assay | 2.1 | [4][5][6][7] |
Synthesis of this compound
The detailed experimental protocol for the synthesis of this compound is described in the Chinese patent CN107163044A. While a direct translation of the experimental section is not publicly available, the general synthesis of the pyrrolo[2,3-b]pyridine scaffold, which forms the core of this compound, is a well-established process in medicinal chemistry. The synthesis of related analogs has been reported in the scientific literature.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments typically used to characterize IRAK4 and cGAS inhibitors. While the specific protocols used for this compound are proprietary to the patent holders, the following represent standard and widely accepted methods in the field.
In Vitro IRAK4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Biotinylated peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin)
-
Test compound (this compound) dissolved in DMSO
-
Stop buffer (e.g., 50 mM EDTA, pH 8)
-
Streptavidin-coated plates
-
Phospho-specific primary antibody
-
Europium-labeled secondary antibody
-
DELFIA® Enhancement Solution
Protocol:
-
Prepare a 2X ATP/substrate cocktail by adding the appropriate volumes of ATP and the biotinylated peptide substrate to the kinase buffer.
-
Prepare a 4X reaction cocktail containing the IRAK4 enzyme in kinase buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the 4X reaction cocktail to the wells containing the test compound and incubate for 5 minutes at room temperature.
-
Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to each well.
-
Incubate the reaction plate at 25°C for 30 minutes.
-
Stop the reaction by adding the stop buffer.
-
Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody diluted in a suitable blocking buffer and incubate for 120 minutes at 37°C.
-
Wash the plate as described in step 9.
-
Add the Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate as described in step 9.
-
Add DELFIA® Enhancement Solution to each well and incubate for 5 minutes at room temperature.
-
Measure the time-resolved fluorescence at an emission wavelength of 615 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro cGAS Activity Assay
Objective: To determine the in vitro inhibitory activity of a compound against cGAS.
Materials:
-
Recombinant human cGAS enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
ATP and GTP
-
Herring Testis DNA (htDNA)
-
Test compound (this compound) dissolved in DMSO
-
Reagents for detecting cGAMP (e.g., using a competitive ELISA or a luciferase-based reporter assay)
Protocol:
-
Prepare a reaction mixture containing cGAS enzyme, ATP, GTP, and htDNA in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify the amount of 2'3'-cGAMP produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a general workflow for inhibitor screening.
Caption: IRAK4 Signaling Pathway.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | IRAK4 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Irak4-IN-4 Binding to IRAK4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, pivotal components of the innate immune system. Dysregulation of IRAK4 activity is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the structural basis for the binding of the potent inhibitor, Irak4-IN-4, to IRAK4. While a co-crystal structure of the IRAK4/Irak4-IN-4 complex is not publicly available, this document synthesizes existing structural data of IRAK4 in complex with other inhibitors, quantitative binding data, and detailed experimental methodologies to infer the binding mechanism. This guide is intended to serve as a valuable resource for researchers actively engaged in the development of novel IRAK4 inhibitors.
Introduction to IRAK4
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][2] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains.[2] This proximity induces the dimerization, autophosphorylation, and activation of IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[1][4] Given its central role, inhibition of IRAK4 kinase activity presents an attractive strategy for mitigating inflammatory responses.
The IRAK4 kinase domain possesses a canonical two-lobed structure typical of protein kinases.[2] A unique feature of the IRAK family is the presence of a tyrosine residue (Tyr262) as the "gatekeeper" at the entrance to the ATP-binding pocket, which is a key determinant for inhibitor selectivity.[4][5]
Quantitative Binding Data
This compound is a potent inhibitor of IRAK4. The available quantitative data for its activity is summarized in the table below. For comparative purposes, data for other known IRAK4 inhibitors are also included where available.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Kinase Assay | 2.8 | [6][7] |
| This compound | cGAS | Activity Assay | 2.1 | [6][7] |
| PF-06650833 | IRAK4 | Cellular Assay | 0.2 | [8] |
| CA-4948 | IRAK4 | Kinase Assay | < 50 | [8] |
| BMS-986126 | IRAK4 | Kinase Assay | 5.3 | [8] |
Table 1: Quantitative binding data for this compound and other selected IRAK4 inhibitors.
Structural Basis of Inhibitor Binding to IRAK4
While the specific crystal structure of IRAK4 in complex with this compound is not available, analysis of existing IRAK4 co-crystal structures with other inhibitors provides significant insights into the probable binding mode. IRAK4 inhibitors are broadly classified as Type I or Type II, based on their binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively.[1][9]
The IRAK4 ATP-Binding Site
The ATP-binding site of IRAK4 is located in the cleft between the N- and C-terminal lobes of the kinase domain. Key features of this site include:
-
Hinge Region: Comprised of residues Val263, Tyr264, and Met265, this region forms critical hydrogen bond interactions with inhibitors.[8][10]
-
Gatekeeper Residue: The unique tyrosine at position 262 (Tyr262) is a crucial determinant for inhibitor binding and selectivity.[5]
-
Hydrophobic Pockets: The site contains hydrophobic regions that can be exploited by inhibitors to enhance binding affinity.
Inferred Binding Mode of this compound
Based on the chemical structure of this compound and the known pharmacophores of other potent IRAK4 inhibitors, a plausible binding model can be proposed. It is likely that this compound engages with the hinge region of IRAK4 through hydrogen bonding interactions, a common feature of many kinase inhibitors.[8] The specific moieties of this compound would then occupy adjacent hydrophobic pockets, stabilized by van der Waals interactions. The interaction with the unique Tyr262 gatekeeper is also expected to play a significant role in the potent inhibition observed.[8]
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 Signaling Pathway.
Experimental Workflow: IRAK4 Kinase Assay
The following diagram outlines a typical workflow for an in vitro IRAK4 kinase assay to determine inhibitor potency (e.g., IC50).
Caption: IRAK4 Kinase Assay Workflow.
Experimental Protocols
Recombinant IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: Prepare a master mix containing kinase assay buffer, ATP (e.g., 25 µM final concentration), and MBP substrate.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells of a 96-well plate.
-
Add 10 µL of the reaction mixture to all wells.
-
-
Enzyme Addition:
-
Dilute the recombinant IRAK4 enzyme in kinase assay buffer to the desired concentration (e.g., 5 ng/µL).
-
Add 10 µL of the diluted IRAK4 enzyme to the inhibitor and positive control wells.
-
Add 10 µL of kinase assay buffer without enzyme to the negative control (blank) wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
X-ray Crystallography of IRAK4-Inhibitor Complex
This protocol provides a general framework for the structural determination of IRAK4 in complex with an inhibitor.
Materials:
-
Purified, high-concentration recombinant human IRAK4 kinase domain
-
This compound or other inhibitors
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Protein Expression and Purification:
-
Express the IRAK4 kinase domain (residues ~153-460) in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).
-
Purify the protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
-
Complex Formation:
-
Incubate the purified IRAK4 protein with a 3-5 fold molar excess of the inhibitor (e.g., this compound) for at least 1 hour on ice.
-
Concentrate the protein-inhibitor complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
-
Crystallization:
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.
-
-
Crystal Optimization and Cryo-protection:
-
Optimize the initial crystallization hits by varying the precipitant and protein concentrations.
-
Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.
-
-
Data Collection and Processing:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data using software such as XDS or HKL2000 to obtain a reflection file.
-
-
Structure Determination and Refinement:
-
Solve the structure by molecular replacement using a previously determined IRAK4 structure (e.g., PDB ID: 2NRU) as a search model.
-
Build the model of the IRAK4-inhibitor complex into the electron density map using software like Coot.
-
Refine the structure using software such as Phenix or REFMAC5.
-
-
Structure Validation:
-
Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.
-
Deposit the coordinates and structure factors in the Protein Data Bank (PDB).
-
Conclusion
This compound is a highly potent inhibitor of IRAK4, a key kinase in innate immunity. While the precise three-dimensional structure of the IRAK4/Irak4-IN-4 complex remains to be elucidated, a comprehensive understanding of the IRAK4 ATP-binding site and the binding modes of other inhibitors allows for a well-informed hypothesis of its mechanism of action. This technical guide provides the necessary background, quantitative data, and detailed experimental protocols to aid researchers in the ongoing effort to develop novel and selective IRAK4 inhibitors for the treatment of a wide range of inflammatory and malignant diseases. The determination of the co-crystal structure of IRAK4 with this compound will be a critical next step in validating these hypotheses and guiding future structure-based drug design efforts.
References
- 1. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pharmacology of Irak4-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of Irak4-IN-4, a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway.
Introduction to IRAK4 and its Role in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a critical component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response.[2]
Given its central role in inflammation, dysregulation of the IRAK4 pathway is implicated in a wide range of diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, inflammatory conditions, and certain types of cancer.[4][5] Consequently, the inhibition of IRAK4 kinase activity has emerged as a promising therapeutic strategy for these conditions.
This compound is a potent inhibitor of both IRAK4 and cGAS.[6][7] Its dual activity makes it a valuable research tool for dissecting the roles of these two important signaling molecules in health and disease.
Pharmacology of this compound
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the TLR/IL-1R signaling cascade and the subsequent production of inflammatory mediators. The inhibition of cGAS, an enzyme that produces the second messenger cGAMP in response to cytosolic DNA, represents a distinct mechanism of action that may contribute to its overall pharmacological profile, particularly in the context of viral infections and autoimmune diseases where the cGAS-STING pathway is activated.
Below is a diagram illustrating the canonical IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive data on its binding affinity (Ki), broader kinase selectivity, pharmacokinetic properties, and in vivo efficacy are not extensively available in the public domain.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| IRAK4 | 2.8[6][7] |
| cGAS | 2.1[6][7] |
Table 2: Illustrative Kinase Selectivity Profile (Data from a representative IRAK4 inhibitor, not this compound)
| Kinase | % Inhibition at 1 µM |
| IRAK4 | 99 |
| IRAK1 | 95 |
| TAK1 | 45 |
| LCK | 30 |
| SRC | 25 |
| ZAP70 | 20 |
| Note: This table is for illustrative purposes only to demonstrate a typical kinase selectivity panel. Specific data for this compound is not publicly available. |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections provide representative methodologies for key experiments used in the discovery and characterization of IRAK4 inhibitors.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Method:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add recombinant IRAK4 enzyme to the wells containing the compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a typical in vitro IRAK4 kinase inhibition assay.
Cellular Target Engagement Assay
This type of assay confirms that the compound can enter cells and engage with its target, IRAK4. An example is an electrochemiluminescence (ECL)-based assay that measures the phosphorylation of IRAK1, a direct substrate of IRAK4.
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1 monocytes)
-
TLR agonist (e.g., R848)
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies: anti-total IRAK1 and anti-phospho-IRAK1
-
ECL-based detection system
Method:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to activate the IRAK4 pathway.
-
Lyse the cells and transfer the lysates to an ECL plate coated with a capture antibody (e.g., anti-total IRAK1).
-
Add a detection antibody that specifically recognizes the phosphorylated form of IRAK1.
-
Read the plate on an ECL reader. The signal intensity corresponds to the level of IRAK1 phosphorylation.
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal and calculate the IC50 for the inhibition of IRAK1 phosphorylation.
Whole Blood Assay
This assay assesses the functional consequences of IRAK4 inhibition in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood
-
TLR agonist (e.g., LPS or R848)
-
Test compound (this compound)
-
RPMI-1640 medium
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
Method:
-
Dilute whole blood with RPMI-1640 medium.
-
Add various concentrations of this compound to the diluted blood and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the blood with a TLR agonist (e.g., LPS) and incubate for 6-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the plasma using an ELISA kit.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
Pharmacokinetics and In Vivo Studies
As of the time of this writing, specific pharmacokinetic and in vivo efficacy data for this compound are not available in the peer-reviewed literature. To provide context for the type of data that is typically generated for IRAK4 inhibitors, the following table presents illustrative pharmacokinetic parameters from other publicly disclosed IRAK4 inhibitors.
Table 3: Illustrative Pharmacokinetic Parameters of Orally Dosed IRAK4 Inhibitors in Preclinical Species (Data from representative IRAK4 inhibitors, not this compound)
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Compound X | Mouse | 10 | 1500 | 0.5 | 4500 | 50 |
| Compound Y | Rat | 10 | 800 | 1.0 | 3200 | 40 |
| Compound Z | Dog | 5 | 500 | 2.0 | 4000 | 60 |
| Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available. |
Conclusion
This compound is a potent dual inhibitor of IRAK4 and cGAS. Its ability to potently block the IRAK4 signaling pathway makes it a valuable tool for investigating the role of this kinase in various disease models. While comprehensive pharmacological data for this compound is limited in the public domain, the methodologies and illustrative data presented in this guide provide a framework for its further characterization and for understanding the broader field of IRAK4 inhibitor drug discovery. As research in this area continues, it is anticipated that the therapeutic potential of targeting IRAK4 will be further elucidated, potentially leading to novel treatments for a range of inflammatory and autoimmune diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | IRAK | cGAS | TargetMol [targetmol.com]
An In-Depth Technical Guide to Irak4-IN-4 and its Role in Toll-like Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irak4-IN-4 is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies for its characterization.
Core Concepts: IRAK4 and Toll-like Receptor Signaling
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Upon recognition of their respective ligands, such as lipopolysaccharide (LPS) by TLR4, TLRs initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. IRAK4 is a key upstream kinase in this pathway, positioned immediately downstream of the adaptor protein MyD88. Its kinase activity is essential for the subsequent activation of downstream signaling components, including IRAK1, TRAF6, and ultimately the transcription factors NF-κB and AP-1, which drive the expression of inflammatory genes. The central role of IRAK4 makes it an attractive target for therapeutic intervention in inflammatory diseases[1][2][3].
This compound: A Potent Dual Inhibitor of IRAK4 and cGAS
This compound, also referred to as compound 15, has been identified as a highly potent inhibitor of IRAK4. In addition to its activity against IRAK4, it also demonstrates potent inhibition of cyclic GMP-AMP synthase (cGAS), another key sensor of cytosolic DNA that activates innate immune responses.
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified through in vitro biochemical assays.
| Target | IC50 (nM) |
| IRAK4 | 2.8[4] |
| cGAS | 2.1[4] |
Signaling Pathways and Mechanism of Action
Toll-like Receptor Signaling Pathway
The following diagram illustrates the canonical Toll-like receptor signaling pathway, highlighting the central position of IRAK4.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for IRAK4 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is a key component of the Myddosome complex, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, which in turn drive the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders. Consequently, the inhibition of IRAK4 has emerged as a promising therapeutic strategy for these conditions.
This document provides detailed application notes and protocols for the use of IRAK4 inhibitors in mouse models, with a focus on experimental design, dosage, and administration. While specific in vivo data for Irak4-IN-4 is not publicly available, this guide consolidates data from preclinical studies of other potent and selective small molecule IRAK4 inhibitors, such as BMS-986126, KT-474, BAY-1834845, and PF-06650833, to provide a comprehensive resource for researchers.
Data Presentation: IRAK4 Inhibitor Dosage in Mouse Models
The following table summarizes the dosages, administration routes, and formulations of various IRAK4 inhibitors used in mouse models of inflammation and autoimmune disease. This information can serve as a guide for designing in vivo studies with new or similar IRAK4 inhibitors.
| IRAK4 Inhibitor | Mouse Model | Dosage | Administration Route | Formulation | Reference |
| BMS-986126 | MRL/lpr and NZB/NZW (Lupus) | 1, 3, 10 mg/kg/day | Not specified | Not specified | [1] |
| KT-474 (PROTAC Degrader) | LPS-induced Acute Lung Injury | 10, 20 mg/kg | Pre-treatment before LPS challenge | Not specified | [2][3] |
| BAY-1834845 | LPS-induced Acute Respiratory Distress Syndrome | Not specified, but stated as a dose verified to be fully effective in patent documents | Oral | 0.5% hydroxyethylcellulose (pH 4) | [4][5] |
| PF-06650833 | Rat Collagen-Induced Arthritis, Mouse Pristane-induced and MRL/lpr Lupus Models | Not specified, but stated as a dose verified to be fully effective in patent documents | Oral | Not specified | [4][6] |
| CA-4948 | Mouse Collagen-Induced Arthritis and LPS-induced Cytokine Release | Not specified | Oral gavage | Not specified | [7] |
| BI1543673 | LPS-induced Lung Inflammation | Not specified | Oral | 0.5% hydroxyethylcellulose (pH 4) | [5] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation/Acute Lung Injury Model
This model is widely used to assess the in vivo efficacy of anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to a robust inflammatory response.
Materials:
-
Animals: C57BL/6 mice (or other appropriate strain), 8-12 weeks old.
-
IRAK4 Inhibitor: Formulated for the chosen administration route (e.g., oral gavage, intraperitoneal injection).
-
Lipopolysaccharide (LPS): From E. coli O111:B4 or similar.
-
Vehicle Control: The formulation buffer used for the IRAK4 inhibitor.
-
Anesthesia: (e.g., isoflurane) for intratracheal administration.
-
Collection tubes: for blood and bronchoalveolar lavage fluid (BALF).
-
ELISA kits: for measuring cytokine levels (e.g., TNF-α, IL-6).
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, IRAK4 Inhibitor + LPS).
-
Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle control at the predetermined dose and time point before the LPS challenge (e.g., 1 hour prior). Administration can be via oral gavage or intraperitoneal injection.
-
LPS Challenge:
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 2-4 hours for peak cytokine response), collect samples.[5]
-
Blood: Collect blood via cardiac puncture or other approved methods for serum or plasma preparation.
-
Bronchoalveolar Lavage Fluid (BALF): For lung injury models, perform a lung lavage with sterile saline.
-
Tissues: Harvest lungs and other organs for histological analysis and immunoblotting.
-
-
Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum/plasma and BALF using ELISA.
-
Cell Counts: Perform total and differential cell counts on BALF to assess inflammatory cell infiltration.
-
Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate lung injury.
-
Immunoblotting: Prepare lung tissue lysates to analyze the phosphorylation status of downstream signaling proteins (e.g., NF-κB p65, p38).[2]
-
MRL/lpr Mouse Model of Spontaneous Lupus
The MRL/lpr mouse strain spontaneously develops a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies and immune-complex-mediated glomerulonephritis.
Materials:
-
Animals: Male or female MRL/lpr mice, typically starting treatment at 12-14 weeks of age.[1]
-
IRAK4 Inhibitor: Formulated for daily administration.
-
Vehicle Control: The formulation buffer.
-
Urine collection supplies: Metabolic cages or manual collection.
-
Blood collection supplies.
-
ELISA kits: for anti-dsDNA antibodies and cytokines.
-
Kidney pathology supplies: Formalin, paraffin, sectioning and staining reagents.
Procedure:
-
Screening and Randomization: Screen mice for baseline levels of proteinuria (e.g., using urine test strips or a quantitative assay) and serum anti-dsDNA antibody titers. Randomize mice into treatment groups based on these baseline values.
-
Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle control daily via the chosen route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).
-
Monitoring:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly.
-
Body Weight: Record body weights weekly.
-
Clinical Signs: Observe for other signs of disease progression.
-
-
Sample Collection (Terminal):
-
Blood: Collect blood for serum analysis of autoantibodies (anti-dsDNA), and cytokines.
-
Spleen and Lymph Nodes: Harvest and weigh to assess splenomegaly and lymphadenopathy.
-
Kidneys: Harvest kidneys. Fix one kidney for histology and snap-freeze the other for molecular analysis.
-
-
Analysis:
-
Serology: Measure serum levels of anti-dsDNA antibodies by ELISA.
-
Kidney Histopathology: Evaluate glomerulonephritis and immune complex deposition in kidney sections using H&E and Periodic acid-Schiff (PAS) staining, and immunofluorescence for IgG and C3 deposition.
-
Splenocyte Analysis: Analyze immune cell populations in the spleen by flow cytometry.
-
Visualization of Signaling Pathways and Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating an IRAK4 inhibitor in a mouse model of inflammation.
Caption: General workflow for in vivo testing of an IRAK4 inhibitor.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Irak4-IN-4 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the investigation of autoimmune disease models. The provided protocols and data are intended to facilitate the study of IRAK4's role in autoimmunity and the preclinical assessment of this compound as a potential therapeutic agent.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] These pathways are integral to the innate immune system and their dysregulation is strongly implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1][5][6] By inhibiting IRAK4, it is possible to dampen the downstream inflammatory cascades, including the activation of NF-κB and the production of pro-inflammatory cytokines, which are hallmarks of autoimmune disorders.[1][5]
This compound is a small molecule inhibitor with high affinity for IRAK4. It also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS), another important mediator of innate immunity.[7][8] This dual activity profile makes this compound a valuable tool for dissecting the complex signaling networks in autoimmune inflammation.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating comparison and experimental design.
| Parameter | Value | Species/System | Reference |
| IRAK4 IC50 | 2.8 nM | Cell-free assay | [7][8] |
| cGAS IC50 | 2.1 nM | Cell-free assay | [7][8] |
| Solubility in DMSO | 24 mg/mL (70.51 mM) | - | [7] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways, which are targeted by this compound.
Caption: IRAK4 signaling cascade initiated by TLR and IL-1R activation.
Experimental Protocols
The following protocols are adapted from established methodologies for other well-characterized IRAK4 inhibitors and should be optimized for your specific experimental conditions.
In Vitro Kinase Assay
This protocol can be used to determine the inhibitory activity of this compound on IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the recombinant IRAK4 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: Inhibition of Cytokine Production in Murine Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to TLR stimulation.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kit for murine TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value for the inhibition of cytokine production.
In Vivo Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)
This protocol outlines a general approach for evaluating the efficacy of this compound in a spontaneous mouse model of lupus.
Materials:
-
MRL/lpr mice (female, 8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Tools for oral gavage
-
Urine collection apparatus
-
ELISA kits for anti-dsDNA antibodies
Procedure:
-
Acclimate MRL/lpr mice for at least one week before the start of the experiment.
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound in the vehicle. A suggested starting dose range is 1-30 mg/kg, administered daily by oral gavage.
-
Administer this compound or vehicle to the respective groups for a predefined period (e.g., 8-12 weeks).
-
Monitor disease progression weekly by measuring proteinuria using urine test strips.
-
At the end of the study, collect blood samples for the measurement of serum anti-dsDNA antibody levels by ELISA.
-
Harvest spleens and kidneys for weight measurement and histological analysis.
-
Analyze the data to determine the effect of this compound on disease parameters.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the in vitro IRAK4 kinase inhibition assay.
Caption: Workflow for the cell-based cytokine inhibition assay.
Caption: Workflow for the in vivo evaluation in a lupus mouse model.
Conclusion
This compound represents a potent research tool for investigating the role of IRAK4 and cGAS in autoimmune and inflammatory diseases. The provided application notes and protocols offer a starting point for researchers to explore its therapeutic potential. It is crucial to optimize these protocols for specific experimental setups and to include appropriate controls to ensure the validity of the results. Further in vivo studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy in various autoimmune disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for IRAK4-IN-4 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It is an essential component downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon receptor activation, IRAK4 is recruited to the adaptor protein MyD88, forming a complex called the myddosome, which initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways.[4][5] This cascade results in the production of pro-inflammatory cytokines and chemokines.[2] Given its pivotal role, IRAK4 is an attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers.[1][3]
IRAK4-IN-4 is a potent small molecule inhibitor of IRAK4. Understanding its biochemical and cellular activity is crucial for its development as a research tool or therapeutic agent. This document provides detailed protocols for the characterization of this compound, from direct enzyme inhibition to cellular and in vivo functional effects. A critical consideration for this compound is its potent off-target inhibition of cyclic GMP-AMP synthase (cGAS), which must be accounted for in experimental design and data interpretation.
Compound Profile: this compound
A summary of the known in vitro inhibitory activities of this compound is presented below. This data is essential for designing appropriate concentration ranges for subsequent experiments.
Table 1: Biochemical Activity of this compound
| Target | Activity (IC50) | Description |
|---|---|---|
| IRAK4 | 2.8 nM | Primary target; a key kinase in TLR/IL-1R signaling. |
| cGAS | 2.1 nM | Off-target; a cytosolic DNA sensor that activates the STING pathway. |
IRAK4 Signaling Pathway Overview
The diagram below illustrates the canonical IRAK4 signaling pathway initiated by TLR or IL-1R activation. Inhibition of IRAK4 is expected to block downstream events, including IRAK1 phosphorylation and subsequent activation of NF-κB and MAP kinases.
Caption: The TLR/IL-1R signaling cascade mediated by IRAK4.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for IRAK4 Kinase Activity
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK4. This assay measures the production of ADP, a direct product of kinase activity.
Methodology (Based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human IRAK4 enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of substrate (e.g., Myelin Basic Protein) and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for IRAK4.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the 2X IRAK4 enzyme solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is proportional to the amount of ADP generated and thus, IRAK4 activity.
-
Normalize the data to controls (0% inhibition for vehicle-treated wells, 100% inhibition for wells with no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (p-IRAK1)
Objective: To confirm that this compound can enter cells and inhibit the phosphorylation of its direct substrate, IRAK1, following pathway activation.
Methodology (Western Blot):
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Plate cells at a density of 1x10⁶ cells/mL in a 12-well plate.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR ligand, such as Lipopolysaccharide (LPS, 100 ng/mL), for 15-30 minutes.[6]
-
-
Lysate Preparation and Western Blot:
-
After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated IRAK1 (p-IRAK1) and total IRAK1. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-IRAK1 to total IRAK1 for each condition.
-
Normalize the results to the stimulated vehicle control to determine the percent inhibition of IRAK1 phosphorylation at each inhibitor concentration.
-
Calculate the IC50 value by non-linear regression.
-
Caption: Workflow for the cellular target engagement assay.
Protocol 3: Cellular Functional Assay (Cytokine Release)
Objective: To measure the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from immune cells.
Methodology (ELISA):
-
Cell Isolation and Culture:
-
Treatment and Stimulation:
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the cytokine concentration for each sample.
-
Determine the percent inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.
-
Calculate the IC50 value using non-linear regression.
-
Protocol 4: In Vivo Pharmacodynamic (PD) Model
Objective: To evaluate the efficacy of this compound in a living system by measuring its ability to suppress a systemic inflammatory response.
Methodology (Murine LPS Challenge Model):
-
Animal Dosing and Challenge:
-
Use C57BL/6 mice (8-10 weeks old).
-
Administer this compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose) or vehicle alone to groups of mice (n=5-8 per group) via oral gavage.
-
One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1-20 mg/kg, dose may require optimization).[11][12]
-
-
Sample Collection:
-
At a predetermined time point post-LPS challenge (typically 1.5-2 hours for peak cytokine response), collect blood via cardiac puncture or retro-orbital bleeding under terminal anesthesia.
-
Process the blood to obtain plasma or serum and store at -80°C.
-
-
Cytokine Analysis:
-
Measure the levels of TNF-α and IL-6 in the plasma/serum samples using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the mean cytokine levels for each treatment group.
-
Determine the percent inhibition of the cytokine response compared to the vehicle-treated, LPS-challenged group.
-
Evaluate the dose-response relationship to determine an effective dose (ED50).
-
Caption: Workflow for an in vivo LPS-induced inflammation model.
Protocol 5: Off-Target Activity Assay (cGAS Inhibition)
Objective: To quantify the inhibitory activity of this compound against cGAS, its known potent off-target. This is crucial for distinguishing IRAK4-mediated effects from those potentially caused by cGAS/STING pathway inhibition.
Methodology (Enzymatic Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂).
-
Prepare solutions of recombinant human cGAS enzyme, substrates ATP and GTP (e.g., 0.2 mM each), and a DNA activator (e.g., Herring Testes DNA, dsDNA).[13]
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cGAS enzyme, DNA activator, and the this compound dilution or vehicle.
-
Initiate the reaction by adding ATP and GTP.
-
Incubate at 37°C for 2-4 hours.
-
The reaction product, 2'3'-cGAMP, can be measured using several methods:
-
HPLC: Stop the reaction (e.g., by heating), and quantify 2'3'-cGAMP by reverse-phase HPLC.[14]
-
Competitive ELISA: Use a commercial kit where the 2'3'-cGAMP produced in the reaction competes with a labeled 2'3'-cGAMP tracer for binding to a specific antibody.[15][16]
-
Luminescence/FRET Immunoassay: Use a homogenous assay where binding of produced 2'3'-cGAMP to an antibody disrupts a FRET pair or modulates a luminescent signal.[17]
-
-
-
Data Analysis:
-
Quantify the amount of 2'3'-cGAMP produced.
-
Normalize the data to controls to calculate the percent inhibition of cGAS activity.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation
Experimental results should be tabulated for clarity and comparison. Below is an example of how data from the cellular assays could be presented.
Table 2: Example Cellular Activity Data for an IRAK4 Inhibitor
| Assay | Cell Type | Stimulant | Readout | IC50 (nM) |
|---|---|---|---|---|
| Target Engagement | THP-1 | LPS | p-IRAK1 Inhibition | 15.2 |
| Cytokine Release | Human PBMC | LPS | TNF-α Inhibition | 25.8 |
| Cytokine Release | Human PBMC | R848 | IL-6 Inhibition | 21.5 |
Disclaimer: All protocols provided are intended as guidelines. Researchers should optimize conditions, including cell densities, reagent concentrations, and incubation times, for their specific experimental setup. It is critical to include appropriate positive and negative controls in all experiments. Given the dual potent activity of this compound on both IRAK4 and cGAS, careful selection of stimuli (e.g., TLR ligands vs. cytosolic DNA) and readouts is necessary to dissect the contribution of each pathway to the observed biological effects.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cGAS Enzymatic Activity Assay In Vitro [bio-protocol.org]
- 14. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for IRAK4-IN-4 Treatment in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of transcription factors such as NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines.[1][2][3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.
IRAK4-IN-4 is a potent small molecule inhibitor of IRAK4 with a reported IC50 of 2.8 nM. Notably, this compound also exhibits potent inhibitory activity against cyclic GMP-AMP synthase (cGAS), with an IC50 of 2.1 nM, suggesting a dual-modulatory role in innate immune pathways. These application notes provide a summary of the biochemical properties of this compound, its expected effects on primary immune cells based on studies with other selective IRAK4 inhibitors, and detailed protocols for its application in in vitro cellular assays.
Data Presentation
Biochemical Profile of this compound
| Property | Value | Reference |
| Target(s) | IRAK4, cGAS | |
| IC50 (IRAK4) | 2.8 nM | |
| IC50 (cGAS) | 2.1 nM | |
| Molecular Weight | 340.37 g/mol | |
| CAS Number | 1850276-58-2 | |
| Solubility | Soluble in DMSO |
Representative Effects of IRAK4 Inhibition on Cytokine Production in Primary Human Monocytes
The following data is derived from studies on a highly potent and selective IRAK4 kinase inhibitor, PF-06426779, and is representative of the expected effects of this compound on primary human monocytes stimulated with the TLR7/8 agonist R848.
Table 1: Inhibition of Pro-inflammatory Cytokine mRNA Expression
| Cytokine | Fold Reduction (1 hour) | Fold Reduction (4 hours) |
| IL-1β | 1.7-fold (p=0.008) | 2.6-fold (p<0.001) |
| IL-6 | 2.3-fold (p=0.001) | 4.2-fold (p<0.001) |
| TNF-α | 3.5-fold (p=0.003) | 3.6-fold (p=0.012) |
Data from a study using the selective IRAK4 inhibitor PF-06426779 on R848-stimulated primary human monocytes.[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Protein Production
| Cytokine | Observation |
| IL-1β | Significantly reduced |
| IL-6 | Significantly reduced |
| TNF-α | Significantly reduced |
Data from a study using the selective IRAK4 inhibitor PF-06426779 on R848-stimulated primary human monocytes.[1]
Signaling Pathways and Experimental Workflows
IRAK4-Mediated TLR/IL-1R Signaling Pathway
Caption: IRAK4-mediated TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Treatment in Primary Immune Cells
Caption: A generalized experimental workflow for assessing the efficacy of this compound in primary immune cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human CD14 MicroBeads
-
MACS Columns and Separator
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer with PBS.
-
Isolate monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Resuspend the purified monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells at the desired density in tissue culture plates.
-
For macrophage differentiation, culture monocytes for 6-7 days in the presence of M-CSF or GM-CSF.
Protocol 2: this compound Treatment and TLR Stimulation of Primary Human Monocytes
Materials:
-
Primary human monocytes (from Protocol 1)
-
This compound (dissolved in DMSO)
-
TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4)
-
Cell culture medium (RPMI-1640 + 10% FBS + 1% Pen-Strep)
Procedure:
-
Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[1]
-
Stimulate the cells with a TLR agonist at a pre-determined optimal concentration (e.g., 1 µg/mL R848).[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
Protocol 3: Measurement of Cytokine Production
A. ELISA (Enzyme-Linked Immunosorbent Assay) for Protein Quantification
Materials:
-
ELISA kits for human IL-1β, IL-6, and TNF-α
-
Plate reader
Procedure:
-
After the incubation period from Protocol 2, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Perform ELISAs for IL-1β, IL-6, and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
B. qPCR (Quantitative Polymerase Chain Reaction) for mRNA Quantification
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
After the desired incubation time in Protocol 2 (e.g., 4 hours), lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, TLR-stimulated control.
Conclusion
This compound is a potent dual inhibitor of IRAK4 and cGAS. Based on data from other selective IRAK4 inhibitors, this compound is expected to effectively suppress the production of key pro-inflammatory cytokines in primary immune cells by inhibiting the IRAK4 kinase activity within the TLR/IL-1R signaling pathway. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound and similar molecules in primary immune cell models. The dual inhibitory nature of this compound warrants further investigation to delineate the relative contributions of IRAK4 and cGAS inhibition to its overall immunomodulatory effects.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK-4 in macrophages contributes to inflammatory osteolysis of wear particles around loosened hip implants - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of IRAK4-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the efficacy of IRAK4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its central role in propagating inflammatory signals makes it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2][4][5][6]
This compound has been identified as an inhibitor of IRAK4 with a reported IC50 of 2.8 nM.[7] It also inhibits cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM.[7] Accurate and robust methods to quantify the efficacy of this and similar inhibitors are crucial for preclinical and clinical development.
IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome.[6][8][9] IRAK4 then phosphorylates and activates IRAK1.[1][9][10] This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][11]
Data Presentation: In Vitro Efficacy of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Biochemical | 2.8 | [7] |
| This compound | cGAS | Biochemical | 2.1 | [7] |
Experimental Protocols
The efficacy of this compound can be assessed through a tiered approach, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to determine cellular potency and target engagement, and finally in vivo models to evaluate physiological effects.
Biochemical Kinase Activity Assays
These assays directly measure the enzymatic activity of purified IRAK4 and its inhibition by this compound. Commercially available kits provide a streamlined and reproducible method for this purpose.[11][12][13][14]
Principle: The assay quantifies the amount of ADP produced or substrate phosphorylated by recombinant IRAK4 in the presence of ATP. The signal is inversely proportional to the inhibitory activity of the compound.
Example Protocol: ADP-Glo™ Kinase Assay
This protocol is based on the principle of the Promega ADP-Glo™ Kinase Assay.[14]
Materials:
-
Recombinant human IRAK4 kinase
-
IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white assay plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Serially dilute this compound in DMSO and then in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.[11]
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2 µL of a mixture containing the IRAK4 enzyme and substrate to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to IRAK4 activity.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can cross the cell membrane and engage its target in a physiological context.
Principle: Since IRAK1 is a direct substrate of IRAK4, measuring the phosphorylation of IRAK1 serves as a proximal biomarker of IRAK4 activity within the cell.[15][16] Inhibition of IRAK4 by this compound will lead to a decrease in IRAK1 phosphorylation upon stimulation.
Protocol: Western Blot for Phospho-IRAK1
Cell Lines:
-
THP-1 (human monocytic cell line)
-
Human peripheral blood mononuclear cells (PBMCs)
Procedure:
-
Culture cells to the desired density. For THP-1 cells, differentiate with PMA (Phorbol 12-myristate 13-acetate) if required.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist, such as LPS (lipopolysaccharide, for TLR4) or R848 (resiquimod, for TLR7/8), for 15-30 minutes to induce IRAK4 activation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-IRAK1 (e.g., at Thr209) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total IRAK1 and a loading control like GAPDH or β-actin.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-IRAK1 signal to total IRAK1 and the loading control.
-
Calculate the percentage of inhibition of IRAK1 phosphorylation at different this compound concentrations and determine the IC50.
Principle: A key functional consequence of IRAK4 inhibition is the suppression of pro-inflammatory cytokine production.[4][5] This assay measures the reduction of cytokines like TNFα, IL-6, or IFNα in the cell culture supernatant.
Protocol: ELISA for Cytokine Quantification
Procedure:
-
Seed cells (e.g., PBMCs or THP-1 cells) in a 96-well plate.
-
Pre-treat cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS or R848) for 6-24 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNFα, IL-6, or other relevant cytokines in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve using the recombinant cytokine provided in the kit.
-
Calculate the cytokine concentration for each sample.
-
Determine the percentage of inhibition of cytokine production for each this compound concentration and calculate the IC50 value.
In Vivo Efficacy Models
Principle: To assess the efficacy of this compound in a whole-organism setting, animal models of acute inflammation are commonly used. These models evaluate the ability of the compound to suppress a systemic inflammatory response.[4][17]
Protocol: LPS-Induced Cytokine Release in Mice
Animals:
-
C57BL/6 or BALB/c mice
Procedure:
-
Administer this compound to mice via an appropriate route (e.g., oral gavage). The vehicle used for the control group should be identical to that used for the compound.
-
After a specified pre-treatment time (e.g., 1-2 hours, based on pharmacokinetic data), challenge the mice with an intraperitoneal (i.p.) injection of LPS.
-
At a time point corresponding to the peak cytokine response (e.g., 1-2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Process the blood to obtain plasma or serum.
-
Measure the levels of TNFα, IL-6, and other cytokines in the plasma/serum using ELISA or a multiplex bead-based assay.
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of cytokine release at different doses.
-
Determine the ED50 (effective dose, 50%) for the inhibition of each cytokine.
-
Correlate pharmacodynamic effects (cytokine inhibition) with pharmacokinetic data (compound exposure levels in plasma).
Conclusion
The suite of techniques described provides a comprehensive framework for evaluating the efficacy of this compound. By progressing from direct biochemical inhibition to cellular target engagement and functional readouts, and finally to in vivo models, researchers can build a robust data package to characterize the potency and therapeutic potential of this IRAK4 inhibitor.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Irak4-IN-4 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Irak4-IN-4 in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[4] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] this compound works by inhibiting the kinase activity of IRAK4, thereby blocking these downstream inflammatory responses.[1][5] It is important to note that this compound is a dual inhibitor, also targeting cyclic GMP-AMP synthase (cGAS), another key molecule in innate immunity.[1][2][3]
Q2: What are the common applications of this compound in cell-based assays?
A2: this compound is primarily used in cell-based assays to investigate the role of IRAK4 in inflammatory and immune responses. Common applications include:
-
Studying the effects of IRAK4 inhibition on the production of cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells stimulated with TLR ligands like lipopolysaccharide (LPS).
-
Investigating the involvement of IRAK4 in the activation of downstream signaling pathways, such as the NF-κB and MAPK pathways.
-
Assessing the potential of IRAK4 inhibition as a therapeutic strategy for inflammatory diseases, autoimmune disorders, and certain types of cancer.
Q3: What is a good starting concentration for this compound in my cell-based assay?
A3: The optimal concentration of this compound can vary depending on the cell type, assay conditions, and the specific endpoint being measured. Based on its potent in vitro IC50, a good starting point for a dose-response experiment in a cell-based assay would be in the low nanomolar to low micromolar range. We recommend performing a dose-response curve from approximately 1 nM to 10 µM to determine the optimal concentration for your specific experimental setup. Refer to the data table below for more details.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target(s) | IRAK4, cGAS | [1][2][3] |
| IC50 (IRAK4) | 2.8 nM | [1][2][3] |
| IC50 (cGAS) | 2.1 nM | [1][2][3] |
| Solubility | Soluble in DMSO | [2] |
| Molecular Weight | 340.37 g/mol | [2] |
Recommended Concentration Range for Cell-Based Assays
| Cell Type | Stimulus | Assay Readout | Recommended Concentration Range |
| Human PBMCs | TLR agonists (e.g., R848) | Cytokine Secretion (TNF-α, IL-6) | 10 nM - 5 µM |
| THP-1 (human monocytic) | LPS | Cytokine Secretion (TNF-α, IL-1β) | 100 nM - 10 µM |
| RAW 264.7 (murine macrophage) | LPS | Nitric Oxide Production, Cytokine mRNA | 1 µM - 50 µM |
| HUVEC (endothelial cells) | LPS | Adhesion Molecule Expression | 1 µM - 5 µM |
Note: The recommended concentration ranges are based on typical values for IRAK4 inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic effects of this compound on your cells and to establish a non-toxic working concentration range.
Materials:
-
Cells of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following treatment with this compound and stimulation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TLR ligand (e.g., LPS)
-
24-well or 48-well cell culture plates
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well or 48-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of a TLR ligand (e.g., 100 ng/mL LPS) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Protocol 3: Western Blot Analysis of IRAK4 Signaling
This protocol allows for the analysis of the phosphorylation status of key proteins in the IRAK4 signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TLR ligand (e.g., LPS)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with a TLR ligand for a short duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of downstream signaling (e.g., cytokine production) | 1. Inhibitor concentration is too low. 2. Inhibitor is inactive. 3. Stimulation is too strong. 4. Incorrect timing of pre-incubation or stimulation. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Use a fresh aliquot of the inhibitor. Ensure proper storage.3. Optimize the concentration of the stimulus (e.g., LPS).4. Optimize the pre-incubation time with the inhibitor and the stimulation time. |
| High background or variability in results | 1. Cell health is poor. 2. Inconsistent cell seeding. 3. Contamination. 4. Assay variability. | 1. Ensure cells are healthy and in the logarithmic growth phase.2. Be precise with cell counting and seeding.3. Check for mycoplasma or bacterial contamination.4. Include appropriate controls and perform replicates. |
| Unexpected cell death | 1. Inhibitor cytotoxicity. 2. High DMSO concentration. 3. Prolonged incubation. | 1. Perform a cell viability assay to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is ≤ 0.1%.3. Optimize the incubation time for your experiment. |
Specific Issue: Differentiating IRAK4 vs. cGAS Inhibition
Q: I am observing an effect with this compound, but I am unsure if it is due to IRAK4 or cGAS inhibition. How can I distinguish between the two?
A: This is an important consideration given the dual activity of this compound. Here are some strategies to differentiate between IRAK4 and cGAS-mediated effects:
-
Use of Different Stimuli:
-
IRAK4-dependent pathways are typically activated by TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β.
-
cGAS-dependent pathways are activated by the presence of cytosolic double-stranded DNA (dsDNA). You can introduce dsDNA into your cells via transfection.
-
By comparing the effect of this compound in response to these different stimuli, you can infer which pathway is being predominantly affected.
-
-
Orthogonal Approaches:
-
Use a more selective IRAK4 inhibitor: If available, compare the results obtained with this compound to those from a more selective IRAK4 inhibitor that does not target cGAS. If the effect is still observed, it is more likely mediated by IRAK4.
-
Use a cGAS inhibitor: Similarly, using a selective cGAS inhibitor can help to delineate the cGAS-mediated effects.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to specifically deplete IRAK4 or cGAS in your cells. If the effect of this compound is lost in the IRAK4 knockdown/knockout cells but not in the cGAS knockdown/knockout cells, this strongly suggests an on-target IRAK4 effect.
-
-
Analysis of Downstream Signaling:
-
IRAK4 inhibition will primarily affect the activation of NF-κB and MAPKs downstream of TLR/IL-1R signaling.
-
cGAS inhibition will block the production of cGAMP and the subsequent activation of STING, leading to the phosphorylation of IRF3 and the induction of type I interferons.
-
By analyzing these distinct downstream signaling events (e.g., via Western blot or reporter assays), you can determine which pathway is being modulated.
-
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting decision tree for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to Irak4-IN-4 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with IRAK4-IN-4.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: I am not observing the expected inhibitory effect of this compound on my cell line. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of response to this compound. Follow these steps to identify the root cause:
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Quality: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Concentration and Dosage: Confirm that the concentration range used is appropriate for your cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Line Viability: Assess the general health and viability of your cell line. High passage numbers can lead to altered cellular responses.
-
Assay Controls: Ensure that your positive and negative controls are behaving as expected.
Step 2: Investigate Potential Resistance Mechanisms
If the initial checks do not resolve the issue, consider the possibility of intrinsic or acquired resistance. A primary mechanism of resistance to selective IRAK4 inhibitors is the compensatory activation of its paralog, IRAK1.
-
Assess IRAK1 Activation: A key indicator of this resistance mechanism is the phosphorylation of IRAK1. You can measure this using Western blotting.
-
Dual Inhibition Strategy: If IRAK1 activation is confirmed, consider a dual-inhibition approach using both an IRAK4 inhibitor and an IRAK1 inhibitor to overcome resistance.
Question: How can I confirm that IRAK1-mediated resistance is the cause of the reduced efficacy of this compound in my experiments?
Answer:
To confirm IRAK1-mediated resistance, you can perform the following experiments:
-
Western Blot for Phosphorylated IRAK1: Treat your cells with this compound and probe for phosphorylated IRAK1 (p-IRAK1) at key activation sites such as Thr209 and Thr387. An increase in p-IRAK1 levels upon IRAK4 inhibition suggests a compensatory activation of IRAK1.
-
Co-treatment with an IRAK1 Inhibitor: Perform a cell viability or functional assay where you treat the cells with this compound alone, an IRAK1 inhibitor alone, and a combination of both. If the combination treatment shows a significantly greater effect than either inhibitor alone, it strongly suggests that IRAK1 activity is compensating for IRAK4 inhibition.
-
IRAK1 Knockdown: Use siRNA or shRNA to specifically knockdown IRAK1 expression in your resistant cell line. If IRAK1 knockdown restores sensitivity to this compound, it confirms the role of IRAK1 in the resistance mechanism.
Question: My in vitro kinase assay with this compound is showing inconsistent results. What are some common pitfalls?
Answer:
Inconsistent results in in vitro kinase assays can arise from several factors:
-
Enzyme Quality: Ensure the recombinant IRAK4 enzyme is active and has not undergone multiple freeze-thaw cycles.
-
ATP Concentration: The concentration of ATP can significantly impact inhibitor IC50 values. Use an ATP concentration that is close to the Km of the enzyme for more physiologically relevant results.
-
Assay Buffer Components: Components in the assay buffer, such as detergents or salts, can interfere with the assay. Ensure your buffer composition is optimized for IRAK4 activity.
-
DMSO Concentration: If your inhibitor is dissolved in DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.
-
Plate Reader Settings: For luminescence-based assays, ensure the plate reader is set to the correct mode (luminescence) and that the integration time is optimized.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] By binding to the ATP-binding pocket of IRAK4, this compound prevents the phosphorylation of its downstream substrates, thereby blocking the activation of NF-κB and MAPK signaling cascades and the subsequent production of pro-inflammatory cytokines.[1][3]
What is the role of IRAK4's scaffolding function, and is it affected by this compound?
Besides its kinase activity, IRAK4 also has an essential scaffolding function, facilitating the formation of the Myddosome complex by bringing together MyD88 and other IRAK family members like IRAK1 and IRAK2.[4][5] this compound, as an ATP-competitive inhibitor, primarily targets the kinase function. While it may not directly disrupt the Myddosome complex, inhibiting the kinase activity can affect the stability and signaling output of the complex.[5]
What are the known resistance mechanisms to selective IRAK4 inhibitors?
The most well-documented mechanism of resistance to selective IRAK4 inhibitors is the compensatory activation and overexpression of IRAK1.[6] In some cellular contexts, when IRAK4 kinase activity is inhibited, IRAK1 can take over the signaling role, leading to continued downstream activation of NF-κB and other inflammatory pathways.[6]
Are there potential off-target effects of this compound that I should be aware of?
While this compound is designed to be selective for IRAK4, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to profile the inhibitor against a panel of kinases to understand its selectivity. Some IRAK4 inhibitors have been noted to have activity against other kinases.
Experimental Protocols
Cell Viability Assay to Determine Resistance
This protocol can be used to assess the sensitivity of your cell line to this compound and to test for the reversal of resistance with an IRAK1 inhibitor.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
IRAK1 inhibitor (optional)
-
MTS, MTT, or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound and, if applicable, the IRAK1 inhibitor in complete culture medium.
-
Remove the overnight culture medium and add the medium containing the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.[6]
-
Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours at 37°C.[3][6]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[6]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated IRAK1
This protocol is for detecting the activation of IRAK1 as a potential resistance mechanism.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209 or Thr387), anti-total IRAK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRAK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and the loading control to normalize the data.
Co-Immunoprecipitation of IRAK4 and MyD88
This protocol can be used to investigate the interaction between IRAK4 and MyD88 within the Myddosome complex.
Materials:
-
Cell line of interest
-
Co-IP lysis buffer
-
Anti-IRAK4 antibody or anti-MyD88 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting: anti-IRAK4, anti-MyD88
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-IRAK4) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and MyD88.
Data Presentation
Table 1: Representative Kinase Assay Conditions for IRAK4
| Parameter | Condition 1 | Condition 2 |
| Enzyme Concentration | 1.25 nM[3] | 7.5 nM |
| Substrate | Synthesized IRAK1 peptide[3] | Myelin Basic Protein (MBP) |
| ATP Concentration | 62.5 µM[3] | 10 µM |
| Incubation Time | 90 minutes[3] | 60 minutes |
| Temperature | Not specified | Room Temperature |
| Detection Method | ADP-Glo (Luminescence) | Transcreener ADP² (FP) |
Visualizations
Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: A workflow for troubleshooting lack of this compound efficacy.
Caption: IRAK1 compensatory activation as a resistance mechanism to this compound.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]
Irak4-IN-4 experimental variability and solutions
Welcome to the technical support center for IRAK4-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
FAQs
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS).[1][2] It exhibits inhibitory activity in the nanomolar range for both targets.
Q2: What is the mechanism of action of IRAK4?
A2: IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] Upon receptor stimulation, IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, where it becomes activated and phosphorylates downstream substrates, including IRAK1.[5] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 68 mg/mL (199.78 mM) and in ethanol.[1] It is insoluble in water.[1] For in vivo studies, specific formulation protocols are available.[1][2]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
| Potential Cause | Solution |
| Compound Stability and Solubility | Ensure fresh, anhydrous DMSO is used for preparing stock solutions as moisture can reduce solubility.[1][6] For cell-based assays, ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can be toxic to cells.[7] If precipitation is observed in the media, consider using a lower concentration or a different formulation. Sonication may be recommended for dissolving the compound in DMSO.[2] |
| Assay Conditions | Kinase assays are sensitive to ATP concentration. IC50 values will be higher at ATP concentrations significantly above the Km for ATP. Report the ATP concentration used in your assay. For biochemical assays, ensure that the enzyme concentration and incubation time are within the linear range of the assay.[8][9] |
| Cell-based Assay Parameters | Cell density, passage number, and stimulation conditions (e.g., ligand concentration, incubation time) can all contribute to variability. Standardize these parameters across experiments. The choice of cell line can also significantly impact results, as IRAK4 expression and pathway activation can vary. |
| Off-Target Effects | This compound also inhibits cGAS.[1][2] Consider the potential contribution of cGAS inhibition to your experimental outcome, especially in cell types where this pathway is active. |
| Inconsistent Cytokine Inhibition | Some IRAK4 inhibitors have shown inconsistent inhibition of different cytokines.[10] This could be due to scaffold-dependent effects or differential regulation of cytokine production. It may be beneficial to measure a panel of relevant cytokines. |
Issue 2: Low or No Inhibitory Activity
| Potential Cause | Solution |
| Compound Degradation | Verify the integrity of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.[1][11] |
| Inactive Enzyme or Pathway | In biochemical assays, confirm the activity of the recombinant IRAK4 enzyme using a known potent inhibitor like staurosporine as a positive control.[12] In cell-based assays, ensure that the IRAK4 pathway is activated by the chosen stimulus (e.g., LPS, R848, IL-1β) by measuring the phosphorylation of downstream targets or cytokine production in the absence of the inhibitor. |
| Incorrect Assay Setup | Review the experimental protocol for errors in reagent concentrations, incubation times, or detection methods. Refer to established protocols for IRAK4 kinase assays.[7][8][12] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| IRAK4 | Cell-free assay | 2.8 | [1] |
| cGAS | Cell-free assay | 2.1 | [1] |
Table 2: Comparison of IC50 Values for Different IRAK4 Inhibitors (for reference)
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Cell-free | 2.8 | [1] |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | Enzyme activity | 4000 | [6] |
| BAY-1834845 | IRAK4 | In vitro kinase | 3.55 | |
| PF-06650833 | IRAK4 | In vitro kinase | 0.52 |
Experimental Protocols
Biochemical IRAK4 Kinase Assay (Example Protocol)
This protocol is a generalized example based on common components of IRAK4 kinase assays.[7][8][9][12]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)[12]
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[7][8]
-
This compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).[7]
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the IRAK4 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for ATP for accurate IC50 determination.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the assay (e.g., 30-60 minutes).[8][9]
-
Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for IRAK4 Inhibition (Example Protocol)
This protocol describes a general method to assess the effect of this compound on cytokine production in a cell line like THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
THP-1 cells or PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist at a concentration known to induce a robust cytokine response.
-
Incubate the cells for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Simplified IRAK4 signaling pathway.
Caption: General experimental workflow for this compound testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. promega.com [promega.com]
- 10. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Refining IRAK4-IN-4 Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of IRAK4-IN-4. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with a reported IC50 of 2.8 nM.[1] It also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM.[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[2] By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making it a valuable tool for studying and potentially treating inflammatory and autoimmune diseases.[2][3]
Q2: What are the chemical properties and solubility of this compound?
A2: this compound is a hydrophobic molecule. Its solubility is limited in aqueous solutions. It is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, a co-solvent formulation is necessary to achieve a suitable concentration for administration.
Q3: What is a recommended formulation for in vivo delivery of this compound?
A3: A commonly recommended formulation for this compound in animal studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] The maximum achievable concentration in this vehicle is approximately 2 mg/mL.[1] It is crucial to prepare this formulation by sequentially adding and dissolving the components, and sonication may be required to aid dissolution.[1]
Q4: What are some common in vivo models where IRAK4 inhibitors have been evaluated?
A4: IRAK4 inhibitors have been successfully evaluated in various preclinical models of disease, including:
-
LPS-induced systemic inflammation: This model is used to assess the acute anti-inflammatory effects of IRAK4 inhibitors.[4][5]
-
Collagen-induced arthritis (CIA): This is a widely used model for rheumatoid arthritis to evaluate the therapeutic potential of anti-inflammatory compounds.[6]
-
Diffuse Large B-Cell Lymphoma (DLBCL) Xenografts: These models are used to study the anti-cancer efficacy of IRAK4 inhibitors in hematological malignancies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon standing or dilution. | Poor solubility of the compound in the aqueous component of the vehicle. | - Ensure the final DMSO concentration is appropriate for the route of administration and animal model (typically ≤10% for mice).- Prepare the formulation fresh before each use.- Gently warm the solution and sonicate to aid dissolution.- Filter the final formulation through a 0.22 µm syringe filter to remove any micro-precipitates. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur). | Vehicle toxicity, particularly from DMSO or Tween 80 at high concentrations or rapid injection rates. Off-target effects of the compound. | - Reduce the concentration of DMSO and/or Tween 80 in the formulation if possible.- Administer the injection more slowly.- Include a vehicle-only control group to assess the effects of the formulation itself.- Perform a dose-response study to identify the maximum tolerated dose (MTD). |
| Inconsistent or lack of efficacy in the animal model. | Suboptimal dosing, poor bioavailability, or rapid metabolism of the compound. Improper preparation or administration of the compound. | - Increase the dose or dosing frequency based on preliminary pharmacokinetic data if available.- Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection).- Ensure the formulation is homogenous and the correct volume is administered accurately.- Verify the activity of your batch of this compound in an in vitro assay before starting in vivo experiments. |
| Difficulty in achieving a homogenous suspension for oral gavage. | Hydrophobic nature of the compound. | - For oral administration, consider preparing a suspension using 0.5% carboxymethylcellulose sodium (CMC-Na).[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (IRAK4) | 2.8 nM | [1] |
| This compound IC50 (cGAS) | 2.1 nM | [1] |
| Solubility in DMSO | 24 mg/mL (70.51 mM) | [1] |
| Recommended In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| Max Concentration in Formulation | 2 mg/mL (5.88 mM) | [1] |
Note: Specific in vivo dosage, pharmacokinetic, and toxicity data for this compound are not extensively published. The following data for other IRAK4 inhibitors are provided for reference.
| Compound | Animal Model | Dose Range | Pharmacokinetic Profile | Reference |
| KT-474 (degrader) | Mouse | Not specified | Cmax at 2 hours, measurable up to 24 hours | |
| PF-06650833 | Healthy Humans | 30-750 mg | Favorable safety and pharmacokinetic profile | [7] |
| IRAK4-IN-1 | Rat | 3, 10, 30, 100 mg/kg (p.o.) | High bioavailability (73%), low clearance, half-life of 1.3 h | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the required volume of DMSO to the tube to achieve the desired final concentration in the total formulation volume (e.g., for a 10% DMSO formulation, add 10% of the final volume as DMSO).
-
Vortex or sonicate the mixture until the this compound is completely dissolved in the DMSO.
-
Sequentially add the required volume of PEG300 (40% of the final volume). Mix thoroughly after addition.
-
Add the required volume of Tween 80 (5% of the final volume). Mix thoroughly.
-
Finally, add the required volume of sterile saline (45% of the final volume) to reach the final desired volume.
-
Vortex the final solution thoroughly. If any cloudiness or precipitation is observed, gently warm the solution and sonicate until it becomes clear.
-
It is recommended to prepare the formulation fresh before each administration.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulation
-
Vehicle control formulation
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before LPS challenge (e.g., 1 hour).
-
Prepare a solution of LPS in sterile saline.
-
Induce systemic inflammation by injecting mice with LPS (e.g., 1 mg/kg, intraperitoneally).[9]
-
At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits according to the manufacturer's instructions.
-
Compare cytokine levels between the vehicle-treated and this compound-treated groups to assess the anti-inflammatory efficacy of the compound.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound In Vivo Delivery.
References
- 1. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Irak4-IN-4 Derivatives
Welcome to the technical support center for the synthesis of Irak4-IN-4 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of IRAK4 inhibitors.
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. It acts downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways, and subsequent production of pro-inflammatory cytokines.
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of this compound?
A1: this compound is a potent inhibitor of both IRAK4 and cyclic GMP-AMP synthase (cGAS)[1]. Its chemical structure is based on a 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core.
Q2: What are the key synthetic steps for preparing this compound derivatives?
A2: The synthesis of this compound derivatives generally involves three main stages:
-
Synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core: This heterocyclic system can be synthesized through various methods, often starting from substituted pyridine dicarboxylic acids or their derivatives.
-
Preparation of the substituted benzoyl chloride: This involves the chlorination of the corresponding benzoic acid or benzaldehyde.
-
Amide bond formation: The final step is the coupling of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione intermediate with the substituted benzoyl chloride.
Q3: What are some common challenges in the synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core?
A3: Challenges in synthesizing this core heterocycle can include low yields, difficulty in purification due to its polar nature, and potential side reactions during cyclization. The choice of starting materials and reaction conditions is crucial for a successful synthesis.
Q4: Are there any known side reactions to be aware of during the amide coupling step?
A4: Yes, when using coupling reagents like HATU or HBTU, a potential side reaction is the guanyidinylation of the amine starting material, which can reduce the yield of the desired amide product. Careful control of stoichiometry and reaction conditions can minimize this side reaction.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Core
| Potential Cause | Troubleshooting Suggestion |
| Incomplete cyclization | - Increase reaction temperature or time. - Use a different solvent with a higher boiling point. - Consider using a microwave reactor to improve reaction kinetics. |
| Decomposition of starting materials or product | - Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor solubility of reactants | - Screen different solvents or solvent mixtures. - Use a phase-transfer catalyst if applicable. |
Problem 2: Difficulty in the Preparation of Substituted Benzoyl Chlorides
| Potential Cause | Troubleshooting Suggestion |
| Incomplete conversion of benzoic acid | - Use a stronger chlorinating agent (e.g., oxalyl chloride instead of thionyl chloride). - Add a catalytic amount of DMF. - Increase the reaction temperature. |
| Degradation of the product | - Use milder reaction conditions if the substituents are sensitive. - Purify the product immediately after the reaction is complete. |
| Presence of residual acid | - Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. |
Problem 3: Low Yield or Impurities in the Final Amide Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Inefficient coupling | - Use a more efficient coupling reagent such as HATU, HCTU, or T3P. - Optimize the base used (e.g., DIPEA, triethylamine). - Ensure all reagents and solvents are anhydrous. |
| Side reactions (e.g., guanyidinylation) | - Add the amine component slowly to the pre-activated carboxylic acid. - Avoid using a large excess of the coupling reagent. |
| Epimerization (if chiral centers are present) | - Perform the reaction at a lower temperature. - Use an additive like HOBt or OxymaPure® to suppress racemization. |
Problem 4: Challenges in Purification of the Final Product
| Potential Cause | Troubleshooting Suggestion |
| High polarity of the compound | - Use reversed-phase chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid. - Consider using hydrophilic interaction liquid chromatography (HILIC). - For basic compounds, chromatography on alumina may be more effective than silica gel. |
| Streaking on TLC and column chromatography | - Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve peak shape. |
| Difficulty in crystallization | - Screen a wide range of solvents and solvent mixtures. - Try techniques such as slow evaporation, vapor diffusion, or seeding with a small crystal of the pure product. |
Experimental Protocols
Proposed Synthetic Workflow for this compound
The following is a proposed synthetic workflow for this compound based on its chemical structure and common synthetic methodologies for similar compounds.
Caption: Proposed synthetic workflow for the preparation of this compound derivatives.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. The provided information is based on publicly available data and general chemical principles. Users should always consult original research articles and patents and conduct their own risk assessments before undertaking any chemical synthesis.
References
Technical Support Center: Irak4-IN-4 Kinase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Irak4-IN-4 inhibitor in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] By binding to the ATP-binding pocket of the IRAK4 enzyme, it prevents the transfer of a phosphate group from ATP to its substrates, thereby inhibiting downstream signaling pathways.[2][3]
Q2: What is the reported IC50 value for this compound?
A2: The IC50 value for this compound has been reported to be approximately 2.8 nM in biochemical assays.[4][5] It is important to note that this value can vary depending on the specific experimental conditions, such as ATP concentration.[6]
Q3: Can I use this compound to inhibit other kinases?
A3: While this compound is a potent IRAK4 inhibitor, it has also been shown to inhibit cyclic GMP-AMP synthase (cGAS) with a similar potency (IC50 of 2.1 nM).[4][7] It is crucial to consider this off-target activity when interpreting experimental results. For comprehensive selectivity data, it is recommended to perform a kinase panel screening.[8]
Q4: What is the recommended solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7] Ensure that the final DMSO concentration in the kinase assay is kept low (typically ≤1%) to avoid potential inhibitory effects on the enzyme.[9][10]
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Enzyme Autophosphorylation: IRAK4 may exhibit autophosphorylation, leading to a high background signal.[12] 2. Contaminated Reagents: Buffers, ATP, or substrate may be contaminated with ATP or other substances that interfere with the assay readout. 3. Non-specific Antibody Binding: If using an antibody-based detection method, the antibody may be binding non-specifically. | 1. Optimize the enzyme concentration and incubation time to be within the linear range of the assay.[12] 2. Use fresh, high-quality reagents. Prepare fresh buffers for each experiment. 3. Include a no-enzyme control to determine the background from non-enzymatic sources. Include a no-primary antibody control to assess non-specific binding of the secondary antibody. |
| Low or No Signal | 1. Inactive Enzyme: The IRAK4 enzyme may have lost activity due to improper storage or handling.[11] 2. Suboptimal Assay Conditions: The buffer pH, salt concentration, or temperature may not be optimal for IRAK4 activity.[13] 3. Incorrect ATP Concentration: The ATP concentration may be too high, leading to rapid substrate depletion, or too low, limiting the reaction rate. The Km of IRAK4 for ATP is reported to be 13.6 µM.[11][13] 4. Degraded Substrate: The peptide or protein substrate may have degraded. | 1. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known potent inhibitor as a positive control. 2. Refer to the manufacturer's datasheet for the optimal buffer conditions. A typical buffer is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[14] 3. Determine the Km of ATP for your specific enzyme lot and assay conditions. Running the assay at or near the Km for ATP is generally recommended for inhibitor screening.[6] 4. Use a fresh aliquot of the substrate. |
| Inconsistent or Irreproducible Results | 1. Inhibitor Precipitation: this compound may precipitate out of solution at higher concentrations, especially in aqueous buffers. 2. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect the reaction. 4. Variable DMSO Concentration: Inconsistent final DMSO concentrations across wells can affect enzyme activity.[15] | 1. Visually inspect the inhibitor dilutions for any signs of precipitation. If necessary, prepare fresh dilutions. Consider the solubility of this compound in your assay buffer.[7] 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a larger volume of a master mix. 3. Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation. 4. Ensure that the final DMSO concentration is the same in all wells, including controls.[10] |
| IC50 Value Higher Than Expected | 1. High ATP Concentration: In an ATP-competitive assay, a high concentration of ATP will compete with the inhibitor, leading to a higher apparent IC50 value.[1][6] 2. Inactive Inhibitor: The this compound compound may have degraded. 3. Incorrect Enzyme or Substrate Concentration: Using too high a concentration of enzyme or substrate can affect the IC50 determination. | 1. Perform the assay at an ATP concentration close to the Km value of IRAK4 for ATP.[11][13] This will provide a more accurate determination of the inhibitor's potency. 2. Use a fresh aliquot of the inhibitor. Confirm the identity and purity of the compound if possible. 3. Optimize the enzyme and substrate concentrations to ensure the assay is in the linear range and follows Michaelis-Menten kinetics. |
Data Presentation
Table 1: IC50 Values of Selected IRAK4 Inhibitors in Biochemical Assays
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound | 2.8 | Cell-free assay | [4][7] |
| PF-06650833 | 0.52 | In vitro kinase assay | [16] |
| Another IRAK4 Inhibitor | 3.55 | In vitro kinase assay | [16] |
| Staurosporine | Varies | Varies | [11] |
Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.
Experimental Protocols
Detailed Methodology for a Standard IRAK4 Kinase Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Reagent Preparation:
-
10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM β-glycerophosphate, 1 mM Na₃VO₄, 20 mM DTT. Store at -20°C.
-
1X Kinase Buffer: Dilute the 10X Kinase Buffer with sterile deionized water. Prepare fresh before use.
-
ATP Stock Solution (10 mM): Dissolve ATP in sterile deionized water. Aliquot and store at -20°C.
-
Substrate Stock Solution: Prepare a stock solution of the chosen substrate (e.g., Myelin Basic Protein (MBP) at 1 mg/mL or a specific peptide substrate) in an appropriate buffer. Aliquot and store at -80°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
IRAK4 Enzyme: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Assay Procedure (96-well plate format):
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO.
-
Further dilute the DMSO serial dilutions into 1X Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Master Mix (for all wells except inhibitor wells):
-
In a single tube, prepare a master mix containing 1X Kinase Buffer, the desired final concentration of ATP (e.g., 10 µM), and the desired final concentration of the substrate (e.g., 0.1 µg/µL MBP).[12]
-
-
Set up the Assay Plate:
-
Blank wells (no enzyme): Add 1X Kinase Buffer and substrate.
-
Positive control wells (no inhibitor): Add 1X Kinase Buffer, substrate, and IRAK4 enzyme.
-
Inhibitor wells: Add the diluted this compound solutions.
-
Add the appropriate volume of the Master Mix to all wells.
-
-
Initiate the Kinase Reaction:
-
Add the IRAK4 enzyme to the positive control and inhibitor wells to start the reaction. The final reaction volume is typically 25-50 µL.
-
The optimal enzyme concentration should be determined empirically but is often in the range of 5-10 nM.[12]
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.[12]
-
-
Stop the Reaction:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
ADP-Glo™ Kinase Assay (Promega): Measures ADP production via a luciferase-based system.[9]
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): A FRET-based assay.[14]
-
HTScan™ IRAK4 Kinase Assay Kit (Cell Signaling Technology): An ELISA-based method.[11]
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an this compound kinase assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. selleckchem.com [selleckchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: Irak4-IN-4 Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and cancers. The landscape of IRAK4 inhibitors is rapidly evolving, with several candidates demonstrating potent and selective activity. This guide provides an objective comparison of Irak4-IN-4 with other prominent IRAK4 inhibitors: Zimlovisertib (PF-06650833), Emavusertib (CA-4948), and Zabedosertib (BAY-1834845), supported by available experimental data.
At a Glance: Key IRAK4 Inhibitors
| Compound | Developer/Origin | Key Distinctions |
| This compound | Patent CN107163044A | Potent dual inhibitor of IRAK4 and cyclic GMP-AMP synthase (cGAS)[1]. |
| Zimlovisertib (PF-06650833) | Pfizer | Highly potent and selective, with extensive clinical development for rheumatoid arthritis and other inflammatory diseases[2]. |
| Emavusertib (CA-4948) | Curis, Inc. | Orally bioavailable inhibitor of IRAK4 and FLT3 with demonstrated anti-tumor activity in hematologic malignancies[3]. |
| Zabedosertib (BAY-1834845) | Bayer | Selective, orally active IRAK4 inhibitor with demonstrated anti-inflammatory properties in preclinical models[4][5]. |
Performance Comparison: Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases to minimize off-target effects.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | IRAK4 | 2.8 | Not Specified |
| cGAS | 2.1 | Not Specified | |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Cell-free assay |
| IRAK4 | 2.4 | PBMC assay | |
| Emavusertib (CA-4948) | IRAK4 | 57 | Not Specified |
| FLT3 | Potent Inhibition | Not Specified | |
| Zabedosertib (BAY-1834845) | IRAK4 | 3.55 | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions.
Selectivity Profile:
-
This compound: A significant characteristic of this compound is its potent inhibition of both IRAK4 and cGAS[1][6]. This dual activity could be beneficial in certain therapeutic contexts but also represents a potential for off-target effects that need to be considered. A broad kinome selectivity profile for this compound is not publicly available.
-
Zimlovisertib (PF-06650833): This inhibitor has been profiled against a large panel of kinases and has demonstrated high selectivity for IRAK4.
-
Emavusertib (CA-4948): Emavusertib is a dual inhibitor of IRAK4 and FMS-like tyrosine kinase 3 (FLT3)[3][7]. It is reported to be over 500-fold more selective for IRAK4 compared to IRAK1[3]. In a panel of 329 kinases, significant activity (≥50% inhibition at 1 µM) was also observed against CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11[8].
Preclinical In Vivo Performance
In vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.
Table 2: Summary of In Vivo Preclinical Data
| Inhibitor | Animal Model | Key Findings |
| This compound | No publicly available data | - |
| Zimlovisertib (PF-06650833) | Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA[2]. |
| Mouse Pristane-Induced and MRL/lpr Lupus Models | Reduced circulating autoantibody levels[2]. | |
| LPS-induced TNF-α in rats | Significantly inhibited LPS-induced TNF-α in a dose-dependent manner. | |
| Emavusertib (CA-4948) | OCI-Ly3 DLBCL mouse xenograft model | Reduced tumor volume. |
| Mouse models of FLT3-wt and FLT3-mutated AML | Demonstrated antileukemic activity[9]. | |
| Zabedosertib (BAY-1834845) | LPS-induced ARDS in mice | Prevented lung injury and reduced inflammation[5]. |
| IL-1β, LPS, and Imiquimod-induced inflammation models | Inhibited inflammation in a dose-dependent manner[5]. |
Note: The lack of publicly available in vivo data for this compound is a significant limitation in this comparison.
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are critical for their clinical utility.
Table 3: Pharmacokinetic Parameters
| Inhibitor | Parameter | Value | Species |
| This compound | No publicly available data | - | - |
| Zimlovisertib (PF-06650833) | Oral Bioavailability | Orally active | Rat |
| Renal Clearance | 14-23 mL/min (<1% of dose recovered unchanged in urine) | Human | |
| Emavusertib (CA-4948) | Oral Bioavailability | Orally bioavailable | - |
| Dosing | Evaluated at 200 mg to 500 mg BID in clinical trials[10]. | Human | |
| Zabedosertib (BAY-1834845) | Oral Bioavailability | Orally active | - |
Signaling Pathways and Experimental Workflows
To visualize the context of IRAK4 inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: Simplified IRAK4 signaling pathway.
Caption: General workflow for an in vitro kinase assay.
Caption: Workflow for an LPS-induced cytokine release model.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
1. IRAK4 Kinase Activity Assay (Biochemical)
This protocol is a generalized method for determining the in vitro potency of an IRAK4 inhibitor.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP).
-
IRAK4 peptide substrate (e.g., a peptide containing a known IRAK4 phosphorylation site).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate.
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant IRAK4 enzyme, and the peptide substrate.
-
Add serial dilutions of the test inhibitor to the assay plate wells.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Kinase Selectivity Profiling
To assess the selectivity of an IRAK4 inhibitor, it is typically screened against a broad panel of other kinases.
-
Methodology:
-
A common method is to use a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (e.g., >400 kinases).
-
The percent inhibition for each kinase is determined.
-
For kinases showing significant inhibition, a follow-up IC50 determination is performed with a full dose-response curve.
-
The results are often visualized as a kinome map or a tree spot diagram to illustrate the selectivity profile.
-
3. In Vivo LPS-Induced Cytokine Release Model
This model is used to assess the in vivo efficacy of an anti-inflammatory compound.
-
Animals:
-
Male or female BALB/c or C57BL/6 mice (8-10 weeks old).
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test inhibitor (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before LPS challenge (e.g., 1-2 hours).
-
Inject Lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose known to induce a robust cytokine response (e.g., 1 mg/kg).
-
At a time point corresponding to the peak of cytokine production (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare serum or plasma from the blood samples.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma using a specific ELISA kit.
-
Calculate the percentage of inhibition of cytokine production in the inhibitor-treated groups compared to the vehicle-treated group.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of IRAK4. However, its notable dual-inhibitory activity against cGAS distinguishes it from the other inhibitors discussed, a factor that requires careful consideration in its therapeutic application. Zimlovisertib and Zabedosertib appear to be more selective for IRAK4, with Zimlovisertib having extensive clinical data. Emavusertib's dual IRAK4/FLT3 inhibition profile makes it a promising candidate for hematologic malignancies.
A significant gap in the current understanding of this compound is the lack of publicly available in vivo efficacy and pharmacokinetic data. Such data would be essential for a more comprehensive comparison of its therapeutic potential against clinically evaluated inhibitors like Zimlovisertib and Emavusertib. Further research into the in vivo performance and a broader kinase selectivity profile of this compound is warranted to fully elucidate its standing in the landscape of IRAK4 inhibitors.
References
- 1. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 9. curis.com [curis.com]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Irak4-IN-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRAK4 inhibitor, Irak4-IN-4, with other known IRAK4 inhibitors. This document compiles available experimental data to validate its specificity and performance, offering insights for informed decisions in research and development.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. It acts as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[1][2] The development of potent and selective IRAK4 inhibitors is a significant area of research. This guide focuses on this compound, a known inhibitor of IRAK4, and compares its performance with other widely studied IRAK4 inhibitors.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected IRAK4 inhibitors. It is important to note that direct comparisons of potency can be influenced by different assay conditions.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Key Findings |
| This compound | IRAK4, cGAS | 2.8 (IRAK4), 2.1 (cGAS) | Not Specified | Dual inhibitor of IRAK4 and cGAS.[3] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | Cell-based | Highly potent and selective IRAK4 inhibitor.[4][5] Nearly 7,000-fold more selective for IRAK4 than IRAK1.[4] Has been in clinical trials.[6][7] |
| CA-4948 (Emavusertib) | IRAK4/FLT3 | <50 (IRAK4) | Kinase Assay | Potent, selective, and orally bioavailable inhibitor with anti-tumor activity.[3][8] Has shown efficacy in patient-derived xenograft models of DLBCL.[9] |
| BAY-1834845 (Zabedosertib) | IRAK4 | Not Specified | Not Specified | Highly potent and selective IRAK4 inhibitor with a favorable pharmacokinetic profile.[1][10] Has been evaluated in clinical trials.[11] |
| HS-243 | IRAK1, IRAK4 | 24 (IRAK1), 20 (IRAK4) | Kinase Assay | Dual inhibitor of IRAK1 and IRAK4 with exquisite selectivity over other kinases.[12] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures for validating inhibitor specificity, the following diagrams are provided.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: General workflow for a KinomeScan competition binding assay.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed methodologies for key experiments are crucial.
KinomeScan® Competition Binding Assay
The KinomeScan® platform is a widely used method for assessing the selectivity of kinase inhibitors. It is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[13]
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[14]
Protocol Outline:
-
Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.[14]
-
Incubation: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand to allow for binding competition to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR.
-
Data Analysis: The results are typically reported as "percent of control," where the control is a vehicle (e.g., DMSO) treated sample. A lower percentage of control indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[15]
Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to a temperature that causes partial denaturation and aggregation of the target protein. The presence of a binding ligand will result in more of the target protein remaining in the soluble fraction after heat treatment.[15][16]
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control for a defined period to allow for cell penetration and target engagement.[17]
-
Heat Treatment: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[15]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated, aggregated proteins.[15]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[16]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Discussion and Conclusion
The available data indicates that This compound is a potent dual inhibitor of both IRAK4 and cGAS, with IC50 values in the low nanomolar range.[3] This dual activity is a critical consideration for researchers, as it may lead to biological effects that are not solely attributable to IRAK4 inhibition.
In comparison, PF-06650833 demonstrates high potency and remarkable selectivity for IRAK4 over other kinases, particularly IRAK1.[4] Its advancement into clinical trials underscores its promising therapeutic potential. CA-4948 also shows potent and selective IRAK4 inhibition with the added benefit of oral bioavailability and demonstrated anti-tumor activity.[3][8] BAY-1834845 is another highly potent and selective inhibitor that has progressed to clinical evaluation.[1][10] For studies requiring the simultaneous inhibition of both IRAK1 and IRAK4, a dual inhibitor like HS-243 would be a suitable choice due to its high selectivity for these two kinases over others.[12]
The choice of an IRAK4 inhibitor should be guided by the specific research question. For studies aiming to elucidate the specific roles of IRAK4, a highly selective inhibitor like PF-06650833 is recommended. However, if the research focus is on the combined effects of IRAK4 and cGAS inhibition, this compound could be a valuable tool.
To definitively validate the specificity of this compound, a comprehensive kinome-wide profiling using an assay such as KinomeScan is highly recommended. This would provide a broader view of its off-target activities and allow for a more direct comparison with other well-characterized inhibitors. Furthermore, performing CETSA would confirm its engagement with IRAK4 in a cellular context. By employing these rigorous experimental approaches, researchers can confidently interpret their findings and advance our understanding of IRAK4-mediated signaling in health and disease.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. curis.com [curis.com]
- 10. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.6. KINOMEscan [bio-protocol.org]
- 14. chayon.co.kr [chayon.co.kr]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to IRAK4-IN-4 and PF-06650833: Two Potent Inhibitors of IRAK4
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of inflammatory and autoimmune diseases due to its central role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. This guide provides an objective comparison of two notable small molecule inhibitors of IRAK4: Irak4-IN-4 and PF-06650833 (Zimlovisertib). While both compounds exhibit potent inhibition of IRAK4, the extent of their characterization in preclinical and clinical settings varies significantly.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and PF-06650833, offering a side-by-side comparison of their biochemical and cellular activities. It is important to note that the data for PF-06650833 is substantially more comprehensive, reflecting its advanced stage of development.
| Parameter | This compound | PF-06650833 (Zimlovisertib) | Reference |
| IRAK4 IC50 | 2.8 nM | 0.2 nM | [1],[2] |
| Cellular Potency (PBMC TNFα release) | Data not available | 2.4 nM | [3] |
| Other Notable Targets | cGAS (IC50 = 2.1 nM) | IRAK1 (>70% inhibition at 200 nM) | [1],[4],[2] |
| CAS Number | 1850276-58-2 | 1817626-54-2 | [1],[5] |
| Molecular Weight | 340.37 g/mol | 361.37 g/mol | [1],[5] |
Signaling Pathway Context: The Role of IRAK4
IRAK4 is a serine/threonine kinase that acts as a master regulator in the innate immune response. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits and activates IRAK4, initiating a downstream signaling cascade that involves the phosphorylation of IRAK1. This leads to the activation of TRAF6, which in turn activates the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] Both this compound and PF-06650833 are designed to inhibit the kinase activity of IRAK4, thereby blocking this inflammatory cascade.[7][8]
Figure 1: Simplified IRAK4 signaling pathway and points of inhibition.
Comparative Performance Based on Available Data
Biochemical and Cellular Activity
PF-06650833 demonstrates exceptional potency with an IRAK4 IC50 of 0.2 nM and a cellular potency of 2.4 nM in inhibiting TNFα release in peripheral blood mononuclear cells (PBMCs).[2][3] In contrast, this compound has a reported IRAK4 IC50 of 2.8 nM.[1][2] A notable feature of this compound is its potent dual inhibition of cyclic GMP-AMP synthase (cGAS), with an IC50 of 2.1 nM, an activity not reported for PF-06650833.[1][2][4] This dual activity could have implications for its therapeutic applications and potential side-effect profile.
Selectivity
PF-06650833 has been profiled against a broad panel of kinases and has shown high selectivity for IRAK4.[1] While it demonstrates some inhibition of IRAK1 at higher concentrations, it is significantly more potent against IRAK4.[1] A comprehensive kinase selectivity profile for this compound is not publicly available, which makes a direct comparison of their selectivity challenging.
In Vivo Efficacy
Extensive in vivo data is available for PF-06650833. It has been shown to be orally bioavailable and effective in animal models of rheumatoid arthritis and lupus.[5] For instance, in a rat collagen-induced arthritis (CIA) model, PF-06650833 demonstrated significant efficacy.[9][10] It has also shown to inhibit LPS-induced TNF-α secretion in vivo.[5] To date, there is a lack of publicly available in vivo data for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used in the evaluation of IRAK4 inhibitors.
IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against the IRAK4 enzyme.
Figure 2: General workflow for an IRAK4 kinase inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, a reaction mixture containing recombinant human IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and kinase assay buffer is prepared.[11][12]
-
Compound Addition: The test inhibitors (this compound or PF-06650833) are serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow for the kinase reaction to proceed.[12]
-
Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.[11]
-
Signal Measurement: The newly synthesized ATP is quantified via a luciferase-luciferin reaction, and the resulting luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the IRAK4 activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular TNF-α Release Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, typically in response to a TLR agonist.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor for a defined period.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to induce the production of TNF-α.[13][14]
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[15][16]
-
Data Analysis: The IC50 value for the inhibition of TNF-α release is determined by analyzing the dose-response curve.
In Vivo Models
This is a widely used animal model for rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant.[9][10][17] A booster immunization is typically given after a set period.
-
Treatment: Once arthritis is established, animals are treated orally with the test compound (e.g., PF-06650833) or a vehicle control on a daily basis.
-
Assessment of Disease: The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling and joint inflammation.[18][19]
-
Analysis: At the end of the study, various parameters can be analyzed, including histology of the joints and measurement of inflammatory markers in the serum.
This model is used to study systemic lupus erythematosus (SLE).
Methodology:
-
Induction of Lupus: Lupus-like disease is induced in susceptible mouse strains by a single intraperitoneal injection of pristane.[20][21][22]
-
Treatment: Following disease induction, mice are treated with the test compound or vehicle.
-
Monitoring: Disease progression is monitored by measuring parameters such as autoantibody levels (e.g., anti-dsDNA antibodies) in the serum and assessing for signs of kidney damage (nephritis).[23][24]
Conclusion
Both this compound and PF-06650833 are potent inhibitors of IRAK4 at the biochemical level. However, PF-06650833 (Zimlovisertib) is a significantly more advanced and well-characterized compound, with a wealth of publicly available data on its cellular activity, selectivity, and in vivo efficacy in relevant disease models, as well as progression into clinical trials. The dual inhibitory activity of this compound against both IRAK4 and cGAS is an interesting feature that warrants further investigation to understand its full therapeutic potential and any associated off-target effects. For researchers seeking a highly validated and clinically relevant IRAK4 inhibitor for in-depth studies, PF-06650833 is the more comprehensively documented choice. Further research and publication of data on this compound are necessary to enable a more complete and direct comparison of its performance against other IRAK4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PF 06650833 | IRAK | Tocris Bioscience [tocris.com]
- 6. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 7. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. chondrex.com [chondrex.com]
- 18. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.3. Preparation of Collagen-Induced Arthritis Mice [bio-protocol.org]
- 20. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Pristane Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Induced Murine Models of Systemic Lupus Erythematosus | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Irak4-IN-4 and Other IRAK4 Inhibitors Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor activity. This guide provides a comparative analysis of Irak4-IN-4 and other prominent IRAK4 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of these compounds for therapeutic development.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.
This guide focuses on the comparative activity of this compound, a potent inhibitor of both IRAK4 and cyclic GMP-AMP synthase (cGAS), alongside other well-characterized IRAK4 inhibitors.[1][4] The objective is to provide a clear, data-driven comparison of their performance in different cellular contexts, enabling informed decisions for researchers in the field.
Comparative Activity of IRAK4 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and a selection of alternative IRAK4 inhibitors.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | IRAK4, cGAS | 2.8, 2.1 | [1][4] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.9 (enzyme), 12 (cell-based) | |
| BMS-986126 | IRAK4 | 5.3 | |
| CA-4948 (Emavusertib) | IRAK4 | < 50 | |
| BAY 1830839 | IRAK4 | 3 | [5] |
| HS-243 | IRAK1, IRAK4 | 24, 20 | [6] |
Table 2: Cellular Activity of IRAK4 Inhibitors in Different Cell Types
| Compound | Cell Type | Assay | Readout | Activity | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Data not available in published literature | |
| PF-06650833 | Human PBMCs | R848-stimulated TNFα production | TNFα secretion | Potent inhibition | |
| PF-06650833 | Primary Human Monocytes | R848 stimulation | IL-1β, IL-6, TNFα mRNA | Significant reduction | |
| BMS-986126 | Human PBMCs | TLR7 agonist stimulation | IL-6, IFNα production | Potent inhibition | |
| CA-4948 (Emavusertib) | THP-1 (human monocytic) | TLR stimulation | TNFα, IL-1β, IL-6, IL-8 release | IC50 < 250 nM | |
| CA-4948 (Emavusertib) | ABC-DLBCL cell lines (OCI-LY10) | Cell Viability | Apoptosis | Inhibition of proliferation | [7] |
| BAY 1830839 | ABC-DLBCL cell lines (TMD-8, OCI-LY10) | Cell Viability | NF-κB activation | Synergistic inhibition with BTK inhibitors | [5] |
| IRAK4 inhibitor I92 | Human pDCs and NK cells | RNA-IC stimulation | Cytokine production (IFNα, TNFα, IL-6, etc.) | 74-95% reduction | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitor activity.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: General workflow for evaluating IRAK4 inhibitor activity.
Experimental Protocols
Biochemical IRAK4 Kinase Assay
A common method to determine the biochemical potency (IC50) of IRAK4 inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare a reaction mixture containing the IRAK4 enzyme and the peptide substrate in kinase buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]
Cellular Assay for Cytokine Release in THP-1 Monocytes
This protocol describes the measurement of cytokine inhibition in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Test compounds (e.g., this compound)
-
ELISA kits for human TNFα, IL-6, and IL-8
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
(Optional) Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
Pre-treat the cells with serially diluted concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a TLR agonist at a predetermined optimal concentration.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC50 values.[10]
Cell Viability Assay in ABC-DLBCL Cell Lines
This protocol is for assessing the effect of IRAK4 inhibitors on the viability of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines, which often harbor mutations in the MYD88 gene.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-LY10, TMD8)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 20% FBS)
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
Procedure:
-
Seed the ABC-DLBCL cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well.
-
Add serially diluted concentrations of the test compounds to the wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) values.[7]
Conclusion
The available data demonstrate that a range of potent and selective IRAK4 inhibitors have been developed. While this compound shows high biochemical potency against both IRAK4 and cGAS, a direct comparison of its cellular activity with other inhibitors is currently limited by the lack of published data. The provided tables and protocols offer a framework for researchers to conduct their own cross-validation studies to determine the most suitable IRAK4 inhibitor for their specific research needs and cellular models. Further investigation into the cellular effects of this compound is warranted to fully understand its therapeutic potential.
References
- 1. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
On-Target Efficacy of Irak4-IN-4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The performance of this compound is compared with other notable IRAK4 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the study of innate immunity, inflammatory diseases, and the development of novel therapeutics targeting the IRAK4 signaling pathway.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] As the most upstream kinase in the MyD88-dependent signaling pathway, IRAK4 is considered a master regulator of innate immunity. Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like IL-6, TNF-α, and interferons.[3] Given its central role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4]
This compound is a small molecule inhibitor of IRAK4 with a reported IC50 of 2.8 nM in biochemical assays.[5][6][7] Notably, it also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM, indicating a dual inhibitory profile.[5][6] This guide will focus on the validation of its on-target effects against IRAK4 and compare its potency with other well-characterized IRAK4 inhibitors that have been evaluated in clinical trials, namely PF-06650833 (Zimlovisertib), BAY1834845 (Zabedosertib), and BMS-986126.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators from various in vitro assays.
Biochemical Potency
This table presents the half-maximal inhibitory concentration (IC50) of the compounds against purified IRAK4 enzyme.
| Compound | Biochemical IC50 (nM) |
| This compound | 2.8 [5][6][7] |
| PF-06650833 | 0.2[7] |
| BAY1834845 | 3.55[8] |
| BMS-986126 | 5.3[7] |
Cellular Potency
| Compound | Assay Type | Cell Type | Stimulant | Measured Endpoint | Cellular IC50 (nM) |
| PF-06650833 | Cytokine Inhibition | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α release | 2.4[7] |
| PF-06650833 | Cytokine Inhibition | Human Whole Blood | - | - | 8.8 |
| BAY1834845 | Cytokine Inhibition | THP-1 cells | LPS (TLR4 agonist) | TNF-α release | 2300 |
| BMS-986126 | Cytokine Inhibition | Human PBMCs | Various TLR agonists | Cytokine production | 135 - 456 |
| BMS-986126 | Cytokine Inhibition | Human Whole Blood | TLR2 agonist | IL-6 production | Comparable to PBMCs |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the biochemical potency of IRAK4 inhibitors.
Objective: To measure the enzymatic activity of IRAK4 and the inhibitory effect of compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate at appropriate concentrations.
-
Add the test compound dilutions to the assay plate.
-
Add the IRAK4 enzyme to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytokine Production Assay (Human PBMCs)
This protocol outlines a general method for assessing the effect of IRAK4 inhibitors on cytokine production in primary human cells.
Objective: To measure the ability of IRAK4 inhibitors to block the production of pro-inflammatory cytokines in response to TLR stimulation.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ELISA or multiplex immunoassay kits for detecting cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader for ELISA
Procedure:
-
Seed PBMCs into a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the test compounds for 1-2 hours at 37°C.
-
Stimulate the cells by adding the TLR agonist to the wells. Include unstimulated and vehicle (DMSO) controls.
-
Incubate the plate for 18-24 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of the desired cytokine (e.g., TNF-α or IL-6) using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
Human Whole Blood (HWB) Assay
This assay provides a more physiologically relevant system for evaluating inhibitor potency.
Objective: To assess the inhibitory activity of compounds on cytokine production in the complex environment of whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors (using an anticoagulant like heparin)
-
RPMI-1640 medium
-
TLR agonist (e.g., R848)
-
Test compounds dissolved in DMSO
-
ELISA or multiplex immunoassay kits for cytokines (e.g., IL-6, IFN-α)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Dilute the whole blood with RPMI-1640 medium (e.g., 1:1 or 1:4 dilution).
-
Add the diluted blood to a 96-well plate.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for 1-2 hours at 37°C.
-
Add the TLR agonist to stimulate cytokine production.
-
Incubate the plate for 18-24 hours at 37°C.
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma and measure cytokine concentrations using an appropriate immunoassay.
-
Determine the IC50 values by analyzing the dose-response relationship.
Visualizations
The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IRAK4 Inhibitor Validation.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | IRAK | cGAS | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to IRAK4-IN-4 and IRAK1/4 Dual Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the targeted inhibition of Interleukin-1 Receptor-Associated Kinases (IRAKs) presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. This guide provides an objective comparison of the selective IRAK4 inhibitor, IRAK4-IN-4, against dual IRAK1/4 inhibitors, supported by experimental data and detailed protocols to aid in the selection and application of these pharmacological tools.
The IRAK family of serine/threonine kinases, particularly IRAK1 and IRAK4, are pivotal mediators of signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and certain malignancies. While both selective IRAK4 inhibition and dual IRAK1/4 inhibition have demonstrated therapeutic potential, the choice between these strategies depends on the specific biological question and therapeutic context. Preclinical studies suggest that dual inhibition of both IRAK1 and IRAK4 may lead to a more comprehensive suppression of inflammatory cytokine production compared to selective IRAK4 inhibition alone.
Performance and Selectivity: A Quantitative Comparison
The in vitro potency and selectivity of kinase inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following tables summarize the available quantitative data for this compound and representative dual IRAK1/4 inhibitors.
Table 1: Inhibitor Potency (IC50, nM)
| Inhibitor | Target | IC50 (nM) |
| This compound | IRAK4 | 2.8[1] |
| cGAS | 2.1[1] | |
| HS-243 | IRAK1 | 24[2] |
| IRAK4 | 20[2] | |
| TAK1 | 500[2] | |
| KME-2780 | IRAK1 | 19[3][4][5] |
| IRAK4 | 0.5[3][4][5] | |
| ND-2110 | IRAK4 | 7.5[6] |
| IRAK1 | >2000[7] | |
| Zabedosertib (BAY1834845) | IRAK4 | 3.4[7] |
Note: A comprehensive kinome-wide selectivity profile for this compound, particularly its activity against IRAK1, is not publicly available at the time of this publication. This represents a key data gap for a direct comparison of its selectivity against dual inhibitors.
Table 2: Kinase Selectivity Profile of HS-243
A kinome-wide screen of the dual IRAK1/4 inhibitor HS-243 against 468 distinct human protein kinases demonstrated its high selectivity. At a concentration of 10 µM, HS-243 inhibited IRAK1 and IRAK4 by 99.35% and 98.6%, respectively, with minimal off-target effects.[2] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of IRAK1 and IRAK4.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the IRAK signaling pathway and the typical experimental workflow for their characterization.
References
- 1. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KME-2780 | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Assessing the Selectivity Profile of IRAK4-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of IRAK4-IN-4 with other notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][3] Given its pivotal role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][4]
The selectivity of a kinase inhibitor is a paramount consideration in drug development, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. This guide focuses on the selectivity of this compound, a potent inhibitor of IRAK4, and compares it against a panel of alternative IRAK4 inhibitors. A key characteristic of this compound is its dual inhibition of both IRAK4 and cyclic GMP-AMP synthase (cGAS), another crucial component of innate immunity that senses cytosolic DNA.[5]
Comparative Selectivity of IRAK4 Inhibitors
Table 1: Potency of Selected Inhibitors against Primary Targets
| Compound | IRAK4 IC50 (nM) | cGAS IC50 (nM) | Other Notable Targets (IC50 nM) |
| This compound | 2.8[5] | 2.1[5] | - |
| Zimlovisertib (PF-06650833) | 0.2[5] | - | IRAK1 (>70% inhibition at 200 nM) |
| Emavusertib (CA-4948) | 57[5] | - | FLT3 |
| HS-243 | 20[5] | - | IRAK1 (24), TAK1 (500) |
| Takinib | 120[5] | - | TAK1 (9.5), IRAK1 (390) |
| IRAK-1-4 Inhibitor I | 200[5] | - | IRAK1 (300) |
| BAY-1834845 (Zabedosertib) | - | - | Data from KINOMEscan available |
Table 2: Kinase Selectivity Profile Highlights
| Compound | Kinase Panel Size | Key Off-Targets and Selectivity Remarks |
| This compound | Not Publicly Available | Potent dual inhibitor of IRAK4 and cGAS.[5] Broader kinome selectivity is not extensively documented in public literature. |
| Zimlovisertib (PF-06650833) | 278 Kinases | Shows >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at 200 nM. |
| Emavusertib (CA-4948) | Not Specified | Also a potent inhibitor of FLT3.[4] |
| HS-243 | 468 Kinases | Exhibits high selectivity for IRAK1/4 over TAK1 and a broad panel of other kinases.[6] |
| BAY-1834845 (Zabedosertib) | KINOMEscan (DiscoveRx) | Profiled against a large kinase panel, indicating a focus on high selectivity during its development. |
| IRAK-1-4 Inhibitor I | 27 Other Kinases | Displays IC50 values >10 µM against a panel of 27 other kinases, suggesting good selectivity.[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Workflow for Assessing Kinase Inhibitor Selectivity.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in kinase inhibitor profiling.
LanthaScreen® TR-FRET Kinase Binding Assay
This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.
-
Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. Proximity of the donor (europium) and acceptor (Alexa Fluor® 647) results in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
IRAK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase Tracer
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the kinase and the Eu-anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Kinase Tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
-
Radiometric Kinase Filter Binding Assay
This "gold standard" assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
-
Principle: The kinase transfers the radiolabeled gamma-phosphate from ATP to a specific peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.
-
Materials:
-
IRAK4 enzyme
-
Peptide or protein substrate for IRAK4
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the test compound, IRAK4 enzyme, and substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the measured counts per minute (CPM) against the compound concentration to determine the IC50 value.
-
cGAS Enzymatic Activity Assay
This assay is crucial for evaluating the off-target activity of this compound on cGAS.
-
Principle: cGAS synthesizes cyclic GMP-AMP (cGAMP) from ATP and GTP in the presence of double-stranded DNA (dsDNA). The amount of cGAMP produced is then quantified, typically using a competitive ELISA or a TR-FRET-based method.[7]
-
Materials:
-
Recombinant human cGAS enzyme
-
Herring Testes DNA (or other dsDNA activator)
-
ATP and GTP
-
Test compound (e.g., this compound)
-
cGAS reaction buffer
-
cGAMP detection kit (e.g., ELISA or TR-FRET based)
-
-
Procedure (ELISA-based):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, combine the cGAS enzyme, dsDNA, ATP, GTP, and the test compound in the cGAS reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Perform a competitive ELISA to quantify the amount of cGAMP produced. This typically involves incubating the reaction mixture with a cGAMP-specific antibody and a labeled cGAMP tracer in a pre-coated plate.
-
After washing, add a substrate and measure the absorbance or fluorescence on a plate reader.
-
The signal will be inversely proportional to the amount of cGAMP produced. Plot the signal against the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of IRAK4 with the unusual and significant characteristic of also potently inhibiting cGAS. This dual activity profile distinguishes it from many other IRAK4 inhibitors and may have implications for its therapeutic application and potential side effects. While its broader kinome selectivity is not as well-documented as some clinical candidates like Zimlovisertib and BAY-1834845, the available data indicates high potency for its two primary targets.
For researchers considering this compound, it is crucial to be aware of its dual inhibitory nature and to design experiments accordingly. The choice of an IRAK4 inhibitor for a specific research or therapeutic purpose will depend on the desired selectivity profile. For applications where targeting both IRAK4 and cGAS pathways might be beneficial, this compound could be a valuable tool. However, if highly selective inhibition of IRAK4 is required, alternatives with well-characterized and narrow selectivity profiles, such as HS-243, may be more appropriate. The experimental protocols provided in this guide offer a foundation for conducting rigorous in-house assessments of these and other kinase inhibitors.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Irak4-IN-4: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of the kinase inhibitor Irak4-IN-4, ensuring compliance and minimizing environmental impact.
Researchers and drug development professionals utilizing this compound must adhere to strict disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound, encompassing its various forms within a laboratory setting.
Immediate Safety and Hazard Information
This compound is a potent small molecule inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS).[1][2][3][4][5] The Safety Data Sheet (SDS) classifies this compound with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[6]
-
Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[6]
Due to these classifications, it is imperative that this compound is not disposed of down the drain or in regular solid waste.[4][6] The mandated disposal method is to "Dispose of contents/ container to an approved waste disposal plant."[6] This is typically managed through your institution's Environmental Health and Safety (EHS) department.
Quantitative Hazard and Physical Data
| Property | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [6] |
| Molecular Formula | C₂₂H₁₆N₂O₂ | [6] |
| Molecular Weight | 340.37 g/mol | [6] |
| Solubility in DMSO | 24 mg/mL (70.51 mM) | |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 1 year | [4] |
Experimental Workflow and Waste Generation
The use of this compound in a research setting typically involves the preparation of stock solutions, dilution to working concentrations, and application in various assays. This workflow generates several types of chemical waste, each requiring proper disposal.
Caption: Experimental workflow from preparation to waste generation.
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational plan for the proper disposal of all waste streams containing this compound.
Disposal of Solid this compound Powder
This procedure applies to expired or unwanted neat this compound powder.
-
Do NOT attempt to dispose of the powder directly in the trash or by washing it down the sink.
-
Container: Keep the powder in its original, clearly labeled manufacturer's container.[7] Ensure the cap is tightly sealed.
-
Labeling: Affix a hazardous waste tag, available from your institution's EHS department, to the container.[4] Fill out the tag completely with the full chemical name ("this compound"), quantity, and date.
-
Storage: Store the container in a designated hazardous waste accumulation area within your laboratory, segregated from incompatible materials.[2]
-
Pickup: Arrange for a hazardous waste pickup through your EHS department's established procedures.
Disposal of Liquid Waste Containing this compound
This includes unused stock solutions (typically in DMSO), working solutions, and contaminated media or buffers.
-
Waste Segregation:
-
Halogenated vs. Non-halogenated: Do not mix chlorinated solvents with non-chlorinated solvents like DMSO.[8] this compound waste in DMSO should be collected in a container designated for non-halogenated organic solvent waste.[9]
-
Aqueous vs. Organic: While this compound is insoluble in water, experimental media and buffers are aqueous.[4] Collect these in a separate hazardous waste container from concentrated organic solvent waste.
-
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a screw-top cap. Plastic carboys are often preferred.[4]
-
Ensure the container is appropriate for the type of waste (e.g., a container designated for organic solvent waste).
-
-
Labeling:
-
Accumulation:
-
Pickup: Once the container is full or ready for disposal, arrange for a pickup with your EHS department.
Disposal of Contaminated Labware (Solid Waste)
This category includes pipette tips, serological pipettes, centrifuge tubes, gloves, and bench paper contaminated with this compound.
-
Collection:
-
Designate a specific, puncture-resistant container for chemically contaminated solid waste. This can be a sturdy cardboard box lined with a clear plastic bag.[7]
-
Do not dispose of these items in the regular trash or biohazardous waste bins.
-
-
Segregation:
-
Sharps: Needles or blades must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[3]
-
Glass: Contaminated broken glass should be collected in a separate, puncture-resistant container.
-
-
Labeling:
-
Label the container or bag with a hazardous waste tag.
-
On the tag, list the contaminants (e.g., "Solid waste contaminated with this compound").
-
-
Storage and Pickup:
-
Seal the bag or container when it is full.
-
Store it in the designated hazardous waste accumulation area and schedule a pickup with EHS.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for disposing of this compound waste.
Caption: Disposal decision and procedural workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. DMSO disposal - General Lab Techniques [protocol-online.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling Irak4-IN-4
Essential Safety and Handling Guide for Irak4-IN-4
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a potent kinase inhibitor that requires careful handling. The primary known hazards are acute oral toxicity and significant environmental toxicity.[1]
GHS Hazard Classification for this compound
| Hazard Class | Code | Statement |
|---|---|---|
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following equipment should be used when handling this compound in solid or solution form.
Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact during handling. Double-gloving is a best practice for potent compounds.[3] |
| Body Protection | Impermeable lab coat or disposable gown. | Protects skin and personal clothing from contamination.[2][3] |
| Eye & Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | Prevents eye contact from splashes or airborne particles.[4] |
| Respiratory Protection | For handling powder: Use a NIOSH-approved respirator (e.g., N95) within a certified chemical fume hood or other ventilated enclosure. | Avoids inhalation of the potent powder and aerosol formation.[1][2] |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling and disposing of this compound.
Step-by-Step Handling Protocol
A. Preparation and Pre-Handling
-
Designated Area: All work with this compound (solid or solutions) must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, solvent-dispensing systems, and waste containers.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
B. Handling this compound Powder
-
Weighing: Carefully weigh the powder in a ventilated enclosure to prevent dust from becoming airborne.
-
Preparing Stock Solutions:
C. Post-Handling and Decontamination
-
Clean Up: Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the designated hazardous waste stream.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]
First Aid Measures
Immediate action is required in case of accidental exposure.
-
If Swallowed: Call a POISON CENTER or physician immediately if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and contact a physician.[1]
-
Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[1]
Disposal Plan
This compound and all associated materials must be disposed of as hazardous waste to prevent environmental contamination.[1]
-
Waste Segregation: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves, gowns, weighing papers), and empty containers in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations. Do not release into the environment.[1]
-
Spill Management: In the event of a spill, collect the spillage while wearing appropriate PPE.[1] Prevent the material from entering drains or waterways.
Safety Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound, from initial planning to final disposal.
Caption: Logical workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
